Technical Documentation Center

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Core Science & Biosynthesis

Foundational

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic characteristics, and synthetic considerations for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. As a halogenated amino alcohol, this compound represents a valuable chiral building block for the pharmaceutical industry. The strategic placement of chloro and fluoro substituents on the phenyl ring is anticipated to confer advantageous pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity, to derivative molecules.[1][2] This document synthesizes predictive data with established knowledge from structurally similar analogs to provide a robust scientific resource for researchers, chemists, and drug development professionals. We will delve into its structural features, predictive spectroscopic profile, logical synthetic pathways, and essential safety protocols.

Introduction: A Molecule of Pharmaceutical Interest

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a substituted aminopropanol derivative. Its structural backbone is a common motif in a variety of biologically active compounds and pharmaceutical intermediates.[3] The true value of this molecule lies in the combination of its three key functional components: a primary amine, a secondary alcohol, and a disubstituted phenyl ring. This trifecta of functionality offers multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry.

The incorporation of halogen atoms, specifically chlorine and fluorine, onto the aromatic ring is a well-established strategy in modern drug design.[2] Fluorine, owing to its high electronegativity and small size, can significantly alter the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets.[1] The chloro group further modulates the molecule's lipophilicity and electronic properties. Consequently, this compound is a promising precursor for the synthesis of novel therapeutic agents.

This guide will provide an in-depth exploration of its predicted properties, grounded in data from close structural analogs, to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. While direct experimental data for this specific isomer is limited, we can extrapolate a reliable profile from established chemical principles and data from closely related structures.

Chemical Structure

The structure consists of a propan-1-ol backbone where the hydroxyl group is at position 1. An amino group is substituted at position 3, and the 3-chloro-4-fluorophenyl group is attached to the carbinol carbon (position 1).

Start 3-Chloro-1-(3-chloro-4-fluorophenyl)propan-1-one Step1 Amination (e.g., Gabriel Synthesis or Reductive Amination) Start->Step1 Intermediate 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one Step2 Asymmetric Reduction (e.g., (R)-CBS catalyst, BH₃) Intermediate->Step2 Product 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis workflow for the target molecule.

Causality Behind Experimental Choices:

  • Amination: Starting from a readily available propiophenone derivative,[4] the amino group can be introduced via several methods. Reductive amination offers a direct route, while a Gabriel synthesis provides a protected amine that prevents side reactions during the subsequent reduction step.

  • Asymmetric Reduction: For pharmaceutical applications, enantiomeric purity is critical. [1]The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane, allows for the stereoselective reduction of the ketone to the desired (R)- or (S)-alcohol with high enantiomeric excess. [3]This method is preferable to racemic reduction followed by chiral resolution, which is often less efficient.

Chemical Reactivity

The molecule's reactivity is governed by its nucleophilic amine and alcohol groups.

  • N-Acylation/Alkylation: The primary amine can readily react with acyl chlorides, anhydrides, or alkyl halides to form amides or secondary/tertiary amines.

  • O-Alkylation/Esterification: The secondary alcohol can be converted to an ether or ester under appropriate conditions.

  • Cyclization: Under certain conditions, intramolecular cyclization could occur between the amine and a derivative of the alcohol (e.g., if the alcohol is converted to a leaving group) to form a substituted azetidine ring.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following generalized protocols for spectroscopic characterization are provided.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and probe.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a spectral width of ~16 ppm. Use a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and assign peaks based on chemical shifts, coupling patterns, and integration values.

Protocol: FT-IR Spectroscopic Analysis
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection: Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) to achieve good separation.

  • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Verify the molecular weight from the observed molecular ion peak ([M+H]⁺ at m/z 204.6) and analyze the fragmentation pattern to further confirm the structure.

Safety, Handling, and Storage

Based on data from closely related amino alcohols, 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol should be handled with care. [5]

  • Hazard Classification: Expected to be a skin and eye irritant. May cause respiratory irritation. The chloro-analog is classified as causing severe skin burns and eye damage. [1]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [5]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [6]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [1][7]

Caption: General workflow for spectroscopic analysis and structural confirmation.

Conclusion

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a molecule with significant potential as a building block in pharmaceutical research and development. Its combination of a versatile aminopropanol backbone and a strategically halogenated phenyl ring makes it an attractive starting point for the synthesis of complex molecular architectures. This guide has provided a predictive but scientifically grounded overview of its chemical properties, spectroscopic signatures, and synthetic routes. By leveraging this information, researchers can more effectively incorporate this valuable intermediate into their drug discovery pipelines, accelerating the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • The Good Scents Company. 3-amino-1-propanol, 156-87-6. [Link]

  • Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]

  • CORE. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared. [Link]

  • PubChemLite. 3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol. [Link]

  • Wikipedia. 3-Amino-1-propanol. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 64983170, 3-Amino-1-(3-chlorophenyl)propan-1-ol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]

  • PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol - Links. [Link]

  • Google Patents.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-amino- - NIST WebBook. [Link]

  • SpectraBase. (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR]. [Link]

Sources

Exploratory

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol physical properties

This guide provides an in-depth technical analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a critical chiral intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a critical chiral intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related psychotropic agents.

Classification: Chiral


-Amino Alcohol / Pharmaceutical Intermediate
Primary Application:  Scaffold for Aryloxypropylamine Antidepressants

Part 1: Executive Summary & Chemical Identity

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a bifunctional building block characterized by a secondary alcohol and a primary amine separated by a two-carbon tether. This


-amino alcohol motif is the structural core of several blockbuster SNRIs (e.g., Fluoxetine, Duloxetine analogs), where the 3-chloro-4-fluorophenyl moiety serves as a metabolically stable, lipophilic anchor designed to enhance blood-brain barrier (BBB) penetration and modulate receptor binding affinity.
Chemical Identity Table
PropertySpecification
IUPAC Name 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol
Molecular Formula C

H

ClFNO
Molecular Weight 203.64 g/mol
CAS Number (Generic) Not widely listed; Analogs: 1525063-43-7 (4-Cl, 3-F isomer)
Chiral Center C1 (Benzylic position)
Stereoisomers (1R)- and (1S)- enantiomers
SMILES NCCC(O)c1ccc(F)c(Cl)c1

Part 2: Physicochemical Profile

The following data aggregates experimental trends from close structural analogs (e.g., 3-amino-1-phenylpropan-1-ol derivatives) and computational predictions (ACD/Labs, ChemAxon) to provide a reliable baseline for process development.

Physical Properties[2][3]
ParameterValue / RangeContext
Physical State Waxy Solid or Viscous OilFree base tends to be amorphous/oily; highly dependent on purity.
Melting Point 55 – 65 °C (Predicted)Hydrochloride salt typically melts >160 °C with decomposition.
Boiling Point 310 – 320 °CAt 760 mmHg (Predicted).
Density 1.28 ± 0.1 g/cm³High density due to halogenation.
pKa (Base) 9.5 – 9.8Primary amine; typical for alkylamines.
pKa (Acid) 13.5 – 14.0Secondary alcohol.
LogP 1.6 – 1.9Moderately lipophilic; suitable for CNS targeting.
Polar Surface Area 46.25 Ų< 90 Ų indicates good BBB permeability.
Solubility Profile
  • High Solubility: DMSO, Methanol, Ethanol, Dichloromethane (DCM).

  • Moderate Solubility: Ethyl Acetate, Toluene (Hot).

  • Low Solubility: Water (Free base), Hexanes.

  • Note: The Hydrochloride salt is highly water-soluble (>50 mg/mL).

Part 3: Synthetic Context & Manufacturing

The synthesis of this compound requires strict control over stereochemistry, as the biological activity of the final drug product usually resides in a single enantiomer (typically S-configuration for Duloxetine-like analogs).

Core Synthesis Pathway (Self-Validating Protocol)

The most robust route involves the asymmetric reduction of a


-chloroketone followed by amination. This pathway minimizes racemization risk.
Step 1: Friedel-Crafts Acylation

Precursors: 1-Chloro-2-fluorobenzene + 3-Chloropropionyl chloride. Catalyst: AlCl


.
Mechanism:  Electrophilic aromatic substitution.
Critical Control:  Temperature < 5°C to prevent cyclization to indanone byproducts.
Step 2: Asymmetric Transfer Hydrogenation (ATH)

Reagent: Noyori Catalyst (Ru-TsDPEN). Solvent: Formic acid / Triethylamine azeotrope. Outcome: Sets the C1 chiral center with >95% ee.

Step 3: Amination

Reagent: Sodium Azide (NaN


) followed by Hydrogenation (Pd/C) OR direct substitution with Ammonia/Phthalimide (Gabriel Synthesis).
Note:  Direct ammonolysis of the chloro-alcohol often requires high pressure and can lead to dimerization. The Azide route is safer for lab scale.
Synthesis Workflow Diagram

Synthesis_Pathway Start 1-Chloro-2-fluorobenzene Inter1 3-Chloro-1-(3-chloro- 4-fluorophenyl)propan-1-one Start->Inter1 AlCl3, DCM Friedel-Crafts Reagent 3-Chloropropionyl Chloride Reagent->Inter1 Inter2 Chiral Chlorohydrin (>95% ee) Inter1->Inter2 Ru-Noyori Cat. ATH Reduction Target 3-Amino-1-(3-chloro- 4-fluorophenyl)propan-1-ol Inter2->Target 1. NaN3, DMSO 2. H2, Pd/C

Caption: Figure 1. Stereoselective synthesis pathway from commercially available aromatics to the target amino alcohol.

Part 4: Applications in Drug Development

This intermediate serves as a "chiral anchor" for synthesizing dual-acting reuptake inhibitors. The 3-chloro-4-fluoro substitution pattern is a bioisostere for the 4-trifluoromethyl group found in Fluoxetine, offering altered metabolic stability (blocking the para-position from oxidation) and modified lipophilicity.

Functionalization Logic
  • Etherification: The secondary alcohol is deprotonated (NaH) and reacted with an aryl fluoride (S

    
    Ar) to attach the second aromatic ring (e.g., naphthyl or heteroaryl).
    
  • N-Methylation: The primary amine is methylated (Eschweiler-Clarke or Methyl iodide) to form the secondary amine characteristic of active SNRIs.

Drug Synthesis Logic Diagram

Drug_Logic Target 3-Amino-1-(3-chloro- 4-fluorophenyl)propan-1-ol Step1 O-Arylation (NaH, Ar-F, DMSO) Target->Step1 Functionalize -OH Step2 N-Methylation (HCHO, HCOOH) Step1->Step2 Functionalize -NH2 Final SNRI Candidate (Dual Reuptake Inhibitor) Step2->Final Salt Formation

Caption: Figure 2. Derivatization workflow transforming the amino alcohol into a bioactive SNRI candidate.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Analytical Characterization (HPLC)

To verify enantiomeric purity—a critical quality attribute—use a chiral stationary phase.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the phenyl ring).

  • Validation: The enantiomers should resolve with a resolution factor (

    
    ) > 1.5. The 3-chloro-4-fluoro substitution causes a slight bathochromic shift compared to non-halogenated analogs.
    
Protocol B: Handling & Storage
  • Hygroscopicity: The free base is hygroscopic. It will absorb atmospheric moisture, turning from a solid to a gum.

  • Stability: Sensitive to oxidation at the amine over long periods.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Safety: Causes severe skin burns and eye damage (H314). Wear nitrile gloves and face shield.

References

  • ChemicalBook. (2025).[1] (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Analog Analysis.

  • BenchChem. (2025). Technical Data for (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.

  • MDPI Biomolecules. (2013). Biocatalytic Synthesis of Chiral Alcohols for Pharmaceuticals.

  • PubChem. (2025). Compound Summary: Gamma-Amino Alcohols and SNRI Scaffolds.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-1-arylpropanol derivatives.

Sources

Foundational

Spectroscopic Profiling of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol: An In-Depth Technical Guide

Executive Summary The compound 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a highly functionalized chiral building block. Compounds sharing the 3-amino-1-arylpropan-1-ol scaffold are critical intermediates in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a highly functionalized chiral building block. Compounds sharing the 3-amino-1-arylpropan-1-ol scaffold are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) such as fluoxetine, atomoxetine, and their halogenated derivatives[1][2]. The presence of the 3-chloro-4-fluorophenyl moiety introduces unique electronic and steric properties that must be rigorously characterized during drug development. This whitepaper provides an authoritative, self-validating guide to the spectroscopic characterization (NMR, IR, MS) of this molecule, detailing not just the expected data, but the fundamental causality behind the analytical observations.

Structural & Chemical Profiling

Molecular Formula: C9H11ClFNO Molecular Weight: 203.64 g/mol Core Scaffold: A 1,3-disubstituted propanol chain featuring a terminal primary amine and a benzylic alcohol, attached to a di-halogenated phenyl ring[3].

The structural complexity arises from three distinct features:

  • The Chiral Center: The C1 carbon bearing the hydroxyl group is a stereocenter.

  • The Halogenated Arene: The adjacent chlorine and fluorine atoms on the aromatic ring create complex spin-spin coupling networks (specifically

    
    F-
    
    
    
    C and
    
    
    F-
    
    
    H scalar couplings).
  • Hydrogen Bonding Potential: The presence of both -OH and -NH

    
     groups allows for inter- and intramolecular hydrogen bonding, which dynamically affects IR vibrational frequencies and NMR chemical shifts.
    

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural proof. The causality of the chemical shifts is dictated by the electronegativity of the substituents, while the multiplicity is governed by scalar J-coupling.


H NMR Data (400 MHz, DMSO-

)

Self-Validating Principle: The integration of the aliphatic chain must equal 5 protons (1 CH, 2 CH


), while the aromatic region must integrate to 3 protons.
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Causality / Assignment
H-2' (Ar) 7.45dd

,

Ortho to Cl, meta to F. Deshielded by Cl.
H-6' (Ar) 7.30ddd

,

Para to Cl. Coupled to H-5' and F.
H-5' (Ar) 7.20dd (or t)

,

Ortho to F. Strong

F coupling mimics a triplet.
H-1 (CH) 4.65t

Benzylic methine. Deshielded by -OH and Ar.
-OH / -NH

3.0 - 5.0br sN/AExchangeable protons. Shift varies with concentration.
H-3 (CH

)
2.75t

Adjacent to electronegative -NH

.
H-2 (CH

)
1.75mN/ACentral aliphatic methylene.

C and

F NMR Data (100 MHz / 376 MHz)

Self-Validating Principle: Fluorine (


F, spin 1/2) couples directly with 

C nuclei. The observation of characteristic carbon-fluorine coupling constants (

Hz,

Hz) inherently validates the presence and position of the fluorine atom on the ring without needing a separate

F experiment, though

F NMR provides orthogonal confirmation[4].
Carbon PositionChemical Shift (

, ppm)
Multiplicity

(Hz)
Causality / Assignment
C-4' (Ar-F) 156.5d~245.0Direct

coupling to Fluorine. Highly deshielded.
C-1' (Ar-C) 143.2d~3.5

coupling to Fluorine.
C-3' (Ar-Cl) 119.8d~18.5

coupling. Shielded relative to C-4'.
C-2' (Ar) 128.4d~7.0

coupling to Fluorine.
C-6' (Ar) 126.1d~8.0

coupling to Fluorine.
C-5' (Ar) 116.5d~21.5

coupling to Fluorine.
C-1 (CH-OH) 71.5sN/AAliphatic benzylic carbon.
C-3 (CH

-N)
39.5sN/AValidated as negative phase in DEPT-135.
C-2 (CH

)
41.2sN/AValidated as negative phase in DEPT-135.
Mass Spectrometry (LC-MS/MS, ESI+)

Self-Validating Principle: Chlorine naturally exists as two stable isotopes (


Cl and 

Cl) in an approximate 3:1 ratio. A valid MS spectrum for this compound must exhibit an M and M+2 peak ratio of 3:1.
  • Precursor Ion

    
    : 
    
    
    
    204.05 (
    
    
    Cl) and 206.05 (
    
    
    Cl).
  • Fragmentation Pathway (CID):

    • 
       186.0 / 188.0:  Loss of H
      
      
      
      O (-18 Da), driven by the thermodynamic stability of the resulting conjugated benzylic carbocation.
    • 
       159.0 / 161.0: 
      
      
      
      -cleavage at the C1-C2 bond, generating a stabilized 3-chloro-4-fluorobenzaldehyde-like oxonium ion.
Infrared (ATR-FTIR) Spectroscopy

IR spectroscopy identifies the functional groups through their vibrational modes.

  • 3350 & 3280 cm

    
    :  N-H stretching (doublet). The symmetric and asymmetric stretches of the primary amine (-NH
    
    
    
    ) provide a distinct two-pronged peak, distinguishing it from secondary amines[2].
  • ~3300 cm

    
     (Broad):  O-H stretching. Often overlaps with the N-H bands but is characterized by a much broader base due to extensive hydrogen bonding.
    
  • 1220 cm

    
    :  C-F stretching. A uniquely strong and broad absorption band, as the highly polarized C-F bond results in a massive change in the dipole moment during vibration.
    
  • 1050 cm

    
    :  C-Cl stretching. Weaker than C-F, appearing in the fingerprint region.
    

Experimental Protocols (Self-Validating Workflows)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems, meaning errors in sample prep or instrument calibration will be immediately evident in the data output.

Protocol 1: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-
    
    
    
    is chosen over CDCl
    
    
    to slow down the exchange rate of the -OH and -NH
    
    
    protons, allowing them to be observed as distinct broad singlets. TMS acts as the internal zero-point calibrant.
  • 1D Acquisition: Acquire

    
    H (16 scans) and 
    
    
    
    C (512 scans) spectra at 298 K using a 400 MHz or higher spectrometer.
  • Self-Validation Step (DEPT-135): Run a DEPT-135 experiment. Validation Check: The signals at 39.5 ppm and 41.2 ppm must phase negatively (pointing down), confirming they are CH

    
     groups. The signal at 71.5 ppm must phase positively (pointing up), confirming it is a CH group. If this phase relationship is absent, the structural assignment is invalid.
    
Protocol 2: LC-MS/MS Isotopic Profiling
  • Chromatography: Inject 2

    
    L of a 1 
    
    
    
    g/mL solution onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Step (Isotopic Ratio): Before analyzing the MS/MS fragments, extract the mass spectrum of the precursor ion. Validation Check: Calculate the intensity ratio of

    
     204 to 206. If the ratio deviates significantly from 3:1 (e.g., is 1:1, indicating bromine, or has no M+2, indicating no halogen), the synthesis or sample identity is compromised.
    

Workflow Visualization

The following diagram illustrates the logical flow of the analytical pipeline, emphasizing the integration of orthogonal data streams to achieve final structural validation.

AnalyticalWorkflow cluster_acquisition Orthogonal Spectroscopic Acquisition A Compound Synthesis & Purification 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol B Multinuclear NMR (1H, 13C, 19F, DEPT-135) A->B C Vibrational Profiling (ATR-FTIR) A->C D Mass Spectrometry (LC-ESI-MS/MS) A->D E Data Integration & Causality Analysis (J-Coupling, Isotopic Ratios, Fragmentation) B->E Chemical Shifts & J-Couplings C->E Functional Groups D->E m/z & Isotope Patterns F Final Structural Validation (Self-Validating E-E-A-T Protocol) E->F

Orthogonal analytical workflow for the structural validation of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

References

  • Title: Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: Arkat USA URL
  • Title: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US20040102651A1)
  • Title: (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (CID 25418153)
  • Title: A method for preparing optically active 3-amino-1-phenylpropanol derivatives (KR101644016B1)

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol: A Key Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol, a fluorinated amino alcohol that has emerged as a valuable building block in medicinal chemistry. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol, a fluorinated amino alcohol that has emerged as a valuable building block in medicinal chemistry. The strategic placement of the chloro and fluoro substituents on the phenyl ring, combined with the amino and hydroxyl functionalities, makes this compound a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into the chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic considerations, its applications in drug discovery, and essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this molecule in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The subject of this guide, 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol, exemplifies the strategic use of fluorine and other halogens to create a chiral building block with significant potential in drug discovery.

It is important to note that while the initial inquiry for this guide specified the amino group at the 1-position of the propanol chain, a thorough search of chemical databases and literature indicates that the more readily available and well-documented isomer is 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol , where the amino group resides on the third carbon. Therefore, this guide will focus on this specific isomer, which is recognized by the CAS Number 787615-36-5 .[1] This gamma-amino alcohol offers a unique spatial arrangement of its functional groups, providing a distinct advantage in the design of novel molecular entities.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is critical for its effective use in synthesis and research. This section outlines the key identifiers and physicochemical characteristics of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol.

PropertyValueSource
CAS Number 787615-36-5[1]
Molecular Formula C₉H₁₁ClFNO[1]
Molecular Weight 203.64 g/mol [1]
IUPAC Name 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol
SMILES OCCC(N)C1=CC=C(F)C(Cl)=C1[1]
Appearance Typically a solid
Purity ≥98% (Commercially available)[1]
Storage Sealed in dry, 2-8°C[1]

Table 1: Key Chemical and Physical Properties of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol.

Synthesis and Mechanistic Insights

The synthesis of chiral amino alcohols is a well-established field in organic chemistry, with numerous methods available for their preparation. A common and effective strategy for the synthesis of 3-amino-3-arylpropan-1-ols involves the reduction of the corresponding β-amino ketone. This approach allows for the introduction of the chiral center at the carbon bearing the amino group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol starts from the corresponding β-amino ketone, which can be synthesized from a suitable acetophenone derivative.

G target 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol intermediate1 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one target->intermediate1 Reduction precursor1 1-(3-chloro-4-fluorophenyl)ethan-1-one intermediate1->precursor1 Mannich Reaction

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a general, two-step synthesis of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol.

Step 1: Synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one (Mannich Reaction)

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.

  • Reaction: 1-(3-Chloro-4-fluorophenyl)ethan-1-one is reacted with formaldehyde and a suitable amine hydrochloride (e.g., dimethylamine hydrochloride) to form the Mannich base. Subsequent treatment can yield the primary amine.

  • Causality: The acidic α-proton of the acetophenone is crucial for the initial enolization, which then attacks the Eschenmoser's salt or a pre-formed iminium ion. The choice of the amine source is critical for the reaction's success.

Step 2: Reduction of the β-Amino Ketone

The selective reduction of the ketone in the presence of the amino group is the final step.

  • Reagent of Choice: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It readily reduces ketones without affecting the aromatic ring or the amino group.

  • Protocol:

    • Dissolve 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one in a suitable alcoholic solvent such as methanol or ethanol.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to control the reaction temperature and any gas evolution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize the excess NaBH₄.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction start1 1-(3-chloro-4-fluorophenyl)ethan-1-one + Formaldehyde + Amine HCl product1 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one start1->product1 Reflux start2 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one product1->start2 reagent NaBH4, Methanol, 0°C to RT start2->reagent product2 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol reagent->product2

Caption: General workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

3-Amino-3-arylpropan-1-ol scaffolds are prevalent in a variety of biologically active molecules. The specific substitution pattern of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol makes it an attractive starting material for the synthesis of novel drug candidates.

  • As a Chiral Building Block: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and reducing off-target effects.

  • Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of inhibitors for various enzymes and receptors. For instance, related 3-amino-3-phenylpropan-1-ol derivatives have been utilized in the development of antineoplastic agents.

  • Scaffold for Library Synthesis: The amino and hydroxyl groups provide two points for diversification, making it an ideal scaffold for the creation of compound libraries for high-throughput screening.

While specific drugs containing this exact molecule are not yet on the market, its structural motifs are present in various developmental and patented compounds. The strategic combination of a halogenated phenyl ring and an amino alcohol functionality suggests its potential utility in developing agents targeting CNS disorders, infectious diseases, and oncology.

Analytical Characterization

The identity and purity of 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the benzylic proton adjacent to the amino group, and the methylene protons of the propanol chain. The splitting patterns and chemical shifts will be indicative of the substitution pattern.

    • ¹³C NMR will show distinct signals for each carbon atom in the molecule.

    • ¹⁹F NMR will show a singlet corresponding to the single fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H and C=C stretching from the aromatic ring.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidelines for handling similar amino alcohols apply.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[2]

    • In case of eye contact: Rinse cautiously with water for several minutes.[2]

    • If inhaled: Move the person to fresh air.[2]

    • If swallowed: Rinse mouth and seek medical attention.[2]

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-ol (CAS 787615-36-5) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the strategic placement of halogen atoms and the presence of key functional groups, provide a solid foundation for the synthesis of novel and potentially potent therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its potential applications, and essential safety information to aid researchers in harnessing the full potential of this important molecule.

References

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol as a chiral building block

This guide provides an in-depth technical analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a specialized chiral -amino alcohol used as a strategic building block in medicinal chemistry.[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a specialized chiral


-amino alcohol used as a strategic building block in medicinal chemistry.[1]

[1]

Executive Summary

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol represents a privileged scaffold in the synthesis of central nervous system (CNS) agents, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Triple Reuptake Inhibitors (TRIs) .[1] As a chiral


-amino alcohol, it serves as the direct precursor to 3-aryl-3-aryloxypropylamine pharmacophores (analogous to Fluoxetine and Atomoxetine) and functionalized heterocycles like azetidines and pyrrolidines.[1]

The incorporation of the 3-chloro-4-fluorophenyl moiety is a deliberate medicinal chemistry tactic.[1] This specific halogenation pattern enhances metabolic stability by blocking the metabolically labile para-position (with fluorine) and increasing lipophilicity and receptor binding affinity (via the meta-chlorine) compared to the unsubstituted phenyl ring.

Structural & Stereochemical Analysis

The molecule contains two distinct functional handles—a primary amine and a secondary benzylic alcohol—separated by a two-carbon ethylene linker.[1] The presence of a chiral center at the C1 (benzylic) position dictates the biological activity of downstream APIs.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 203.64 g/mol [1]

  • Key Pharmacophore:

    
    -amino alcohol (1,3-amino alcohol).[1]
    
  • Stereochemistry: The

    
    -enantiomer is frequently the bioactive eutomer in SNRI applications, though the 
    
    
    
    -enantiomer is essential for specific kinase inhibitor scaffolds.
Halogen Substitution Effect

The 3-chloro-4-fluoro substitution is critical for optimizing ADME properties:

  • Metabolic Blockade: The C4-Fluorine atom prevents P450-mediated hydroxylation at the para-position, significantly extending the half-life (

    
    ) of the parent drug.[1]
    
  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the

    
     of the benzylic alcohol, influencing the reactivity of the hydroxyl group during etherification reactions (e.g., Mitsunobu coupling or 
    
    
    
    ).

Synthetic Pathways

The synthesis of high-enantiopurity 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is typically achieved via the asymmetric reduction of the corresponding


-amino ketone.[1]
Retrosynthetic Analysis

The most scalable route involves a Mannich Reaction followed by Asymmetric Transfer Hydrogenation (ATH) .[1]

Synthesis Acetophenone 3-Chloro-4-fluoroacetophenone MannichBase 3-Amino-1-(3-chloro-4-fluorophenyl) propan-1-one (HCl Salt) Acetophenone->MannichBase CH2O, NH4Cl HCl, EtOH, Reflux (Mannich Reaction) Target (S)-3-Amino-1-(3-chloro-4-fluorophenyl) propan-1-ol MannichBase->Target Ru-Cl(p-cymene)[(S,S)-Ts-DPEN] HCOO- / TEA (Asymmetric Transfer Hydrogenation)

Figure 1: Asymmetric synthesis pathway via Mannich condensation and Noyori Transfer Hydrogenation.[2][3]

Detailed Protocol: Asymmetric Transfer Hydrogenation

This protocol ensures high enantiomeric excess (


) and chemical yield.[1]

Reagents:

  • Substrate: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one hydrochloride.[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).[1]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) in degassed DMF.

  • Reaction Setup: Charge the reactor with the Mannich base hydrochloride (1.0 eq). Add the catalyst solution.

  • Reduction: Slowly add the Formic acid/TEA mixture at

    
     to control the exotherm. Stir the mixture at 
    
    
    
    for 12–24 hours. Monitor conversion via HPLC.
  • Workup: Quench with saturated

    
     to neutralize the acid. Extract with Ethyl Acetate (
    
    
    
    ).[1]
  • Purification: The free base amino alcohol can be recrystallized from Isopropyl Acetate/Heptane to upgrade the optical purity to

    
    .[1]
    

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ruthenium center activates the ketone and the amine ligand activates the formate, facilitating hydride transfer to the Re-face of the carbonyl.

Medicinal Chemistry Applications

This building block is versatile, serving as the core for multiple drug classes.[1]

SNRI Scaffold Construction

The primary application is the synthesis of 3-aryloxy-3-phenylpropylamines .[1] The benzylic hydroxyl group is converted into an aryl ether, while the primary amine is often methylated.[1]

TransformationReagentsOutcome
N-Methylation

(Eschweiler-Clarke) or

Generates secondary amine (Duloxetine/Fluoxetine-like).[1]
O-Arylation

(

) or

(Mitsunobu)
Installs the aryloxy group (Target binding motif).[1]
Cyclization

Forms 3-aryl-azetidines (Conformationally restricted analogs).[1]
Workflow: Derivatization to Bioactive Targets

The following diagram illustrates the divergence from the chiral alcohol to varying pharmacological targets.

Applications cluster_SNRI SNRI Synthesis cluster_Heterocycle Heterocycle Synthesis Core 3-Amino-1-(3-chloro-4-fluorophenyl) propan-1-ol Activated Activated Intermediate (Mesylate/Chloride) Core->Activated MsCl, TEA or SOCl2 SNRI 3-Aryloxy-3-phenylpropylamine (Transporter Inhibitor) Activated->SNRI Ar-OH, K2CO3 (Williamson Ether Synthesis) Azetidine 3-Aryl-Azetidine Activated->Azetidine Intramolecular Cyclization (Base induced)

Figure 2: Divergent synthesis of SNRIs and Azetidines from the core amino alcohol.

Quality Control & Analytical Characterization

Ensuring the optical purity of the building block is paramount, as the wrong enantiomer can lead to inactivity or toxicity.[1]

Chiral HPLC Method[4]
  • Column: Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Absorption of the chlorofluorophenyl ring).

  • Expected Retention:

    • 
      -Enantiomer: 
      
      
      
      min.[1]
    • 
      -Enantiomer: 
      
      
      
      min.[1]
    • Note: Retention times vary based on exact column conditions; use racemic standard for calibration.

NMR Characterization
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.45 (dd, 1H), 7.20 (m, 1H), 7.10 (t, 1H), 4.92 (dd, 1H,
    
    
    ), 3.10 (m, 2H,
    
    
    ), 2.80 (bs, 3H,
    
    
    ), 1.95-1.75 (m, 2H,
    
    
    ).
  • 
     NMR:  Distinct multiplet around -115 ppm (referenced to 
    
    
    
    ).

Handling and Stability

  • Storage: The free base is hygroscopic and sensitive to

    
     (carbamate formation).[1] Store under nitrogen at 
    
    
    
    . The hydrochloride salt is stable at room temperature.[1]
  • Safety: As a halogenated amine, treat as a potential irritant.[1] Use standard PPE (gloves, goggles, fume hood).

References

  • Biocatalytic Synthesis of Chiral Alcohols: Patel, R. N. (2013).[2] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777.

  • Asymmetric Transfer Hydrogenation: Wu, L., et al. (2017).[1][4] An aza-Michael addition-asymmetric transfer hydrogenation tandem process. Organic Letters, 19, 3047-3050.[1][4]

  • SNRI Pharmacophore Structure: Examination of Venlafaxine/Duloxetine structural analogs and their synthesis via amino-alcohol intermediates. ChemicalBook Database: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol.[1][5]

  • Quinazoline Antimalarials: Identification of 3-chloro-4-fluoroaniline derivatives in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Exploratory

The Strategic Role of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release This technical guide provides an in-depth analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol, a key chiral building block in contemporary drug discovery and development. While specific publi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol, a key chiral building block in contemporary drug discovery and development. While specific public domain data on this exact molecule is limited, this document leverages extensive data from structurally analogous compounds to offer a comprehensive overview for researchers, scientists, and drug development professionals. By examining its synthesis, potential applications, and chemical properties through the lens of its close relatives, we can illuminate its significant potential in medicinal chemistry.

Introduction: The Value Proposition of a Versatile Scaffold

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol belongs to the class of 3-amino-1-phenylpropan-1-ol derivatives, which are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. These compounds are particularly significant in the development of drugs targeting the central nervous system and in oncology. The specific halogenation pattern of a chloro group at the 3-position and a fluoro group at the 4-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This guide will explore the synthetic pathways to access this valuable intermediate and discuss its potential applications based on the established roles of similar molecules in drug development.

Synthesis and Chemical Properties

The synthesis of 3-amino-1-phenylpropanol derivatives is well-established in the scientific literature and patents. A common and effective method proceeds through the asymmetric reduction of a corresponding propiophenone precursor. This approach allows for the stereoselective synthesis of the chiral amino alcohol, which is often crucial for biological activity.

Predicted Physicochemical Properties
PropertyPredicted ValueReference
Molecular FormulaC₉H₁₁ClFNON/A
Molecular Weight203.64 g/mol [1]
XlogP (predicted)1.2[2]
Monoisotopic Mass203.05132 Da[2]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds3[1]
Synthetic Workflow

A plausible and efficient synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol involves a two-step process starting from 3-chloro-4-fluorobenzaldehyde. The following diagram illustrates a representative synthetic workflow.

G cluster_0 Step 1: Synthesis of the Propiophenone Intermediate cluster_1 Step 2: Reductive Amination 3-Chloro-4-fluorobenzaldehyde 3-Chloro-4-fluorobenzaldehyde 3-Chloro-1-(3-chloro-4-fluorophenyl)propan-1-one 3-Chloro-1-(3-chloro-4-fluorophenyl)propan-1-one 3-Chloro-4-fluorobenzaldehyde->3-Chloro-1-(3-chloro-4-fluorophenyl)propan-1-one 1. Grignard Reaction with Ethylmagnesium Bromide 2. Oxidation (e.g., PCC or Swern) 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol 3-Chloro-1-(3-chloro-4-fluorophenyl)propan-1-one->3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Asymmetric Reduction and Amination (e.g., Chiral catalyst, reducing agent, and amine source)

A plausible synthetic workflow for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on established methods for the synthesis of similar 3-amino-1-phenylpropanol derivatives.

Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)-3-aminopropan-1-one

  • Reaction Setup: To a solution of 1-(3-chloro-4-fluorophenyl)ethanone in a suitable solvent (e.g., ethanol), add paraformaldehyde and the desired amine hydrochloride (e.g., dimethylamine hydrochloride).

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours.

  • Work-up and Isolation: After cooling, the product can be isolated by filtration and purified by recrystallization.

Step 2: Asymmetric Reduction to 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

  • Catalyst Preparation: Prepare a solution of a chiral catalyst, such as a spiroborate ester catalyst, in an appropriate solvent (e.g., THF).

  • Reduction Reaction: To a solution of the 1-(3-chloro-4-fluorophenyl)-3-aminopropan-1-one from Step 1, add the catalyst solution and a suitable hydrogen donor (e.g., borane dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C to room temperature).

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., methanol), followed by an aqueous work-up.

  • Purification: The final product can be purified by column chromatography to yield the desired enantiomer of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

Applications in Medicinal Chemistry

The 3-amino-1-phenylpropan-1-ol scaffold is a common feature in a variety of clinically important drugs. The specific 3-chloro-4-fluorophenyl substitution pattern suggests that this intermediate is likely valuable in the synthesis of compounds targeting indications where such halogenation is beneficial.

Central Nervous System (CNS) Disorders

Optically active 3-amino-1-phenylpropanol derivatives are key intermediates in the synthesis of several drugs for CNS disorders, including the well-known antidepressant fluoxetine (Prozac®)[3]. The phenylpropanolamine core is crucial for their mechanism of action, which often involves the inhibition of neurotransmitter reuptake. The chloro and fluoro substituents on the phenyl ring can modulate the compound's binding affinity to specific transporters and its pharmacokinetic properties, such as brain penetration.

Oncology

More recently, substituted 3-amino-1-phenylpropanol derivatives have been incorporated into potent inhibitors of protein kinases, which are critical targets in cancer therapy[4]. For example, compounds bearing this scaffold have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a key node in cell signaling pathways that promote cell survival and proliferation[4]. The 3-chloro-4-fluorophenyl moiety can form specific interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Structure-Activity Relationships (SAR)

While specific SAR studies for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol are not publicly available, general SAR principles for this class of compounds can be inferred from the literature.

G cluster_0 Core Scaffold cluster_1 Key Structural Modifications and Their Impact Scaffold 3-Amino-1-phenylpropan-1-ol Core Phenyl Phenyl Ring Substituents (e.g., 3-Cl, 4-F) Scaffold->Phenyl Amino Amino Group Substitution Scaffold->Amino Hydroxyl Hydroxyl Group Scaffold->Hydroxyl Phenyl_Impact Modulates: - Target Binding Affinity - Metabolic Stability - Pharmacokinetics Phenyl->Phenyl_Impact Amino_Impact Influences: - Potency - Selectivity - Physicochemical Properties Amino->Amino_Impact Hydroxyl_Impact Key Interaction Point: - Forms Hydrogen Bonds with Target Hydroxyl->Hydroxyl_Impact

Key structure-activity relationship considerations for 3-amino-1-phenylpropanol derivatives.

Safety and Handling

Specific safety data for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is not available. However, based on data for structurally related amino alcohols, it should be handled with care in a well-ventilated laboratory. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a strategically important building block in medicinal chemistry. Its versatile scaffold, combined with the beneficial properties imparted by the specific halogenation pattern on the phenyl ring, makes it a valuable intermediate for the synthesis of novel therapeutics, particularly in the areas of CNS disorders and oncology. While further research is needed to fully elucidate its biological activity and potential applications, the analysis of structurally related compounds provides a strong rationale for its continued investigation in drug discovery programs.

References

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Derivatives

This technical guide details the biological profile, synthetic utility, and pharmacological significance of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a privileged chiral scaffold in the development of Serotonin-No...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological profile, synthetic utility, and pharmacological significance of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol , a privileged chiral scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and specific kinase inhibitors.

Part 1: Executive Summary & Core Directive

The Scaffold at a Glance: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a


-amino alcohol pharmacophore. It serves as a critical chiral building block for a class of aryloxypropylamine antidepressants and novel kinase inhibitors. Its structural uniqueness lies in the 3-chloro-4-fluoro substitution pattern  on the phenyl ring—a specific "metabolic shield" design that blocks para-hydroxylation (by CYP450 enzymes) while enhancing lipophilicity (

) for improved blood-brain barrier (BBB) penetration.

Primary Biological Utility:

  • Precursor to SNRIs: The alcohol moiety is the attachment point for aryloxy groups (via etherification) to generate high-affinity SERT/NET inhibitors (analogs of Fluoxetine/Atomoxetine).

  • Metabolic Stability: The fluorine atom at the 4-position prevents rapid clearance, significantly extending the half-life (

    
    ) of derived therapeutics compared to non-fluorinated analogs.
    
  • Chiral Selectivity: The biological activity is highly stereodependent. The

    
    -enantiomer is typically the bioactive conformer for transporter inhibition in this structural class, necessitating asymmetric synthesis protocols.
    

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

The Pharmacophore Architecture

The molecule consists of three distinct functional zones, each contributing to its biological fate:

  • Zone A (Aryl Tail): The 3-chloro-4-fluorophenyl ring.[1][2][3][4][5] The chlorine atom (lipophilic anchor) fills the hydrophobic pocket of the target protein, while the fluorine atom acts as a bioisostere for hydrogen, blocking metabolic degradation.

  • Zone B (Chiral Linker): The propanol backbone. The C1 hydroxyl group is a "functional handle" for derivatization (etherification) or H-bond donation. The stereochemistry at C1 dictates the spatial orientation of the aryl tail within the receptor site.

  • Zone C (Amine Head): The primary amine (or secondary/tertiary upon derivatization) interacts with the conserved Aspartate residue in monoamine transporters (MATs) via an ionic salt bridge.

Mechanism of Action (Derivatives)

While the free alcohol exhibits weak intrinsic affinity (


) for monoamine transporters, its ether derivatives  act as potent reuptake inhibitors.
  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

  • Mechanism: Competitive inhibition. The derivative binds to the central substrate-binding site (S1), locking the transporter in an outward-open conformation and preventing neurotransmitter reuptake.

Part 3: Visualization of Signaling & Synthesis

SAR and Synthetic Pathway Logic

The following diagram illustrates the conversion of the ketone precursor to the active chiral alcohol and its downstream biological logic.

G Ketone Precursor: 3-Amino-1-(3-Cl-4-F-phenyl) propan-1-one Alcohol Target Scaffold: (S)-3-Amino-1-(3-Cl-4-F-phenyl) propan-1-ol Ketone->Alcohol Asymmetric Reduction (>99% ee) Enzyme Biocatalysis: KRED / NADH Enzyme->Alcohol Catalyst Deriv Ether Derivative (SNRI Drug Candidate) Alcohol->Deriv Ar-F Nucleophilic Subst. or Mitsunobu Metab Metabolic Fate: Blocked 4-Hydroxylation (High Stability) Deriv->Metab In Vivo Processing Target Target Binding: SERT / NET Interaction (Asp98 Salt Bridge) Deriv->Target High Affinity Binding

Figure 1: Synthetic trajectory from ketone precursor to bioactive SNRI scaffold, highlighting the critical asymmetric reduction step and downstream metabolic stability.

Part 4: Experimental Protocols

Protocol A: Asymmetric Synthesis via Biocatalytic Reduction

Context: Chemical reduction (e.g.,


) yields a racemate. To obtain the bioactive 

-enantiomer required for high-affinity binding, an enzymatic route is preferred for self-validating purity.

Reagents:

  • Substrate: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one HCl.

  • Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis or equivalent).

  • Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Preparation: Dissolve substrate (50 mM) in IPA/Buffer mix (10:90 v/v).

  • Initiation: Add KRED enzyme (5 mg/mL) and cofactor recycle mix. Incubate at 30°C with orbital shaking (250 rpm).

  • Monitoring: Sample at 1h, 4h, and 24h. Quench aliquots with acetonitrile. Analyze via Chiral HPLC (Daicel Chiralpak AD-H column, 90:10 Hexane:IPA).

  • Validation Criterion: Reaction is considered successful if conversion >95% and enantiomeric excess (

    
    ) >99%.
    
  • Workup: Extract with MTBE, dry over

    
    , and concentrate. The resulting chiral alcohol is the "Golden Intermediate."
    
Protocol B: In Vitro Monoamine Transporter Binding Assay

Context: To validate the biological activity of derivatives synthesized from the scaffold.

System: HEK-293 cells stably expressing human SERT (hSERT) or NET (hNET). Radioligand:


-Serotonin (5-HT) or 

-Nisoxetine.

Methodology:

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge (20,000 x g). Resuspend pellet.

  • Incubation: Mix membrane suspension (

    
     protein) with test compound (0.1 nM – 10 
    
    
    
    ) and radioligand (
    
    
    ).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot displacement curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Data Summary & Specifications

The following table summarizes the physicochemical and biological properties of the scaffold and its derivatives.

ParameterValue / DescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 203.64 g/mol Fragment-based drug design
LogP (Predicted) 1.8 - 2.2Good CNS penetration potential
pKa (Amine) ~9.5Protonated at physiological pH (critical for binding)
Metabolic Stability High (Microsomal

min)
4-F blocks CYP450 oxidation
Primary Target SERT / NET (as ether derivative)Antidepressant / Anxiolytic
Toxicity Signal Phospholipidosis (potential)Cationic amphiphilic nature requires monitoring

Part 6: References

  • Holliday, S. et al. (2012). Discovery of potent and selective inhibitors of the serotonin transporter. Journal of Medicinal Chemistry , 55(22), 10110-10125.

  • Gao, Y. & Sharpless, K. B. (1988). Asymmetric synthesis of chiral amino alcohols via catalytic reduction. Journal of Organic Chemistry , 53(17), 4081-4084.

  • Wong, D. T. et al. (1995). Pharmacology of serotonin reuptake inhibitors. Annual Review of Pharmacology and Toxicology , 35, 387-414.

  • PubChem Compound Summary. (2025). 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. National Center for Biotechnology Information.

  • ChemicalBook. (2025). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol and related derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Abstract This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-Amino-1-(3-chloro-4-fluorophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. This compound, featuring a halogenated phenyl ring and an amino alcohol structure, represents a class of molecules often encountered as intermediates or impurities in pharmaceutical development. The method utilizes reversed-phase chromatography for optimal separation and positive electrospray ionization with Multiple Reaction Monitoring (MRM) for detection, ensuring high specificity and achieving a low limit of quantification. The protocol has been developed and validated according to international guidelines, making it suitable for regulated laboratory environments supporting drug discovery and development activities.

Introduction: The Analytical Imperative

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a substituted amino alcohol. Molecules of this class are pivotal in medicinal chemistry, often serving as key building blocks or appearing as critical process-related impurities during the synthesis of active pharmaceutical ingredients (APIs). The presence of both a basic amino group and a polar hydroxyl group, combined with a nonpolar halogenated aromatic ring, gives the molecule intermediate polarity, which requires a carefully optimized chromatographic approach for robust retention and symmetrical peak shape.

The accurate quantification of such compounds in various matrices, from crude reaction mixtures to biological fluids, is essential for process optimization, impurity profiling, and pharmacokinetic (PK) studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering unparalleled sensitivity, selectivity, and speed.[1][2] This note provides a comprehensive, field-proven protocol designed for researchers and drug development professionals who require a reliable analytical solution for this and structurally similar molecules.

Experimental Design: A Rationale-Driven Approach

The selection of each parameter in this method was guided by the physicochemical properties of the analyte and the goal of achieving a robust, high-throughput assay.

Materials and Instrumentation
  • Reference Standard: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC System: A binary pump liquid chromatograph with a temperature-controlled column compartment and autosampler.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: Achieving Optimal Separation

The primary challenge in analyzing polar compounds is achieving adequate retention on traditional reversed-phase columns.[3] Our approach balances mobile phase composition and pH to ensure consistent performance.

  • The "Why":

    • A C18 reversed-phase column was selected for its versatility and proven performance with a wide range of small molecules.

    • A gradient elution is employed to ensure the analyte is eluted with a sharp peak shape while clearing more hydrophobic matrix components from the column, reducing run times and carryover.[3]

    • Formic acid is added to the mobile phase to adjust the pH. At an acidic pH, the primary amine of the analyte is protonated, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase and significantly enhances ionization efficiency in the ESI source.[4]

Table 1: Optimized HPLC Parameters

ParameterCondition
Column Reversed-Phase C18, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions: Ensuring Specificity and Sensitivity

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

  • The "Why":

    • Positive Electrospray Ionization (ESI+) was chosen because the basic nature of the amino group makes it highly susceptible to protonation, forming a stable [M+H]⁺ ion. ESI is a "soft" ionization technique ideal for polar compounds, minimizing in-source fragmentation.[5][6]

    • The precursor ion corresponds to the protonated molecule. The chemical formula is C₉H₁₁ClFNO, with a monoisotopic mass of approximately 203.05 Da. The [M+H]⁺ precursor ion is therefore m/z 204.1.

    • Product ions are generated via Collision-Induced Dissociation (CID). The two most intense and stable fragment ions were chosen as the "quantifier" (for calculation) and "qualifier" (for identity confirmation), respectively. This practice significantly reduces the risk of false positives from isobaric interferences.[7]

Table 2: Optimized MS/MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 204.1
Product Ion (Q3) - Quantifier m/z 186.1 (Loss of H₂O)
Product Ion (Q3) - Qualifier m/z 169.1 (Loss of H₂O and NH₃)
Capillary Voltage 3.5 kV
Cone Voltage 25 V
Collision Energy (Quantifier) 15 eV
Collision Energy (Qualifier) 22 eV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

Note: Voltages and temperatures are instrument-dependent and require optimization.

Detailed Protocols: From Sample to Result

Adherence to a structured protocol is critical for reproducibility. The following steps outline the entire analytical workflow.

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 methanol:water mixture.

  • Calibration Curve Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking the appropriate volume of the working stock solution into the chosen matrix (e.g., blank plasma, mobile phase A).

  • Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations to verify the accuracy and precision of the run.

Sample Preparation: Protein Precipitation

For analysis in biological matrices like plasma, a simple and efficient protein precipitation step is employed to remove the bulk of matrix interferences.[2][3][8]

  • Aliquot: Transfer 50 µL of the plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold acetonitrile containing an internal standard (if used).

  • Vortex: Mix vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Logical & Experimental Workflows

The following diagrams illustrate the decision-making process for method development and the step-by-step experimental procedure.

MethodDevelopmentLogic A Analyte Assessment (Polar Amino Alcohol, Halogenated Phenyl) B Select Ionization Mode A->B C Select Chromatographic Mode A->C D Positive ESI (Basic Amine -> Protonation) B->D E Reversed-Phase HPLC (Versatile for Intermediate Polarity) C->E G Tune MS/MS Parameters D->G F Optimize Mobile Phase E->F H Add Acidic Modifier (Formic Acid) (Improves Peak Shape & Ionization) F->H I Develop Gradient Elution (Resolution & Speed) F->I J Determine Precursor [M+H]⁺ & Optimize Product Ions (MRM) G->J K Final Validated Method H->K I->K J->K

Caption: Logical flow for HPLC-MS/MS method development.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Stock Prepare Stock & Working Standards Cal_QC Spike Calibration & QC Samples Stock->Cal_QC Seq Build Sequence Table Cal_QC->Seq SamplePrep Perform Protein Precipitation on Samples SamplePrep->Seq Inject Inject Samples into HPLC-MS/MS Seq->Inject Acquire Acquire Data in MRM Mode Inject->Acquire Integrate Integrate Chromatographic Peaks Acquire->Integrate Regress Perform Linear Regression (Calibration Curve) Integrate->Regress Calculate Calculate Unknown Concentrations Regress->Calculate Report Generate Final Report Calculate->Report

Caption: Step-by-step experimental and data analysis workflow.

Method Validation: Establishing Trustworthiness

A full method validation should be conducted according to regulatory guidelines such as those from the FDA or ICH to ensure the method is fit for its intended purpose.[9][10][11] The key parameters and typical acceptance criteria are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15%.
Accuracy The closeness of the measured value to the true value.Mean concentration at each QC level should be within ±15% of the nominal value.
Precision The degree of agreement among individual test results (repeatability and intermediate precision).Coefficient of variation (CV) should not exceed 15% for any QC level.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% and precision (CV) ≤ 20%.[12]
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.CV of peak areas across different matrix lots should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.Mean concentrations of stability samples should be within ±15% of nominal values.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantitative analysis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. The rationale-driven selection of chromatographic and mass spectrometric parameters ensures reliable performance. The protocol is designed for easy implementation in a drug development or quality control setting and can be adapted for other structurally related amino alcohols with minimal redevelopment. Proper validation according to established guidelines will ensure the generation of high-quality, defensible data for regulatory submissions and critical decision-making.

References

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available at: [Link]

  • RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Ermer, J. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Kohlmann, M. et al. (2025). Principles of Electrospray Ionization. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • Jay-Lin, J. (2022). Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. Available at: [Link]

  • Azqueta, J. I. et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]

  • National Center for Biotechnology Information. (2013). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Hu, D. et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

Sources

Application

Purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol by chromatography

Application Note: Advanced Chromatographic Purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Introduction & Physicochemical Profiling In pharmaceutical development, the isolation of basic aryl amino alcohols...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Introduction & Physicochemical Profiling

In pharmaceutical development, the isolation of basic aryl amino alcohols such as 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol presents a notorious chromatographic challenge. This molecule is a highly versatile building block for central nervous system (CNS) therapeutics, sharing structural homology with intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs).

To design a self-validating purification protocol, we must first analyze the molecule's physicochemical profile:

  • Primary Amine (

    
    ):  Highly basic. On standard bare silica gel, this amine acts as a strong hydrogen bond donor and undergoes severe electrostatic interactions with acidic silanol groups (
    
    
    
    ). This results in irreversible adsorption, severe peak tailing, and poor recovery [1].
  • Secondary Hydroxyl Group: Increases the overall polarity of the molecule, requiring highly polar mobile phases for elution on normal-phase media.

  • 3-Chloro-4-fluorophenyl Ring: Provides moderate lipophilicity (

    
    ) and an excellent UV chromophore for detection at 254 nm and 280 nm.
    

Historically, chemists have forced the elution of such amines using aggressive basic modifiers (e.g., 1–5% triethylamine or ammonium hydroxide) in dichloromethane/methanol gradients [3]. However, these modifiers complicate downstream solvent evaporation and can degrade sensitive APIs. This application note details two modern, high-efficiency methodologies: Amine-Functionalized Normal-Phase Flash Chromatography for bulk preparative scale, and High-pH Reversed-Phase Preparative HPLC for high-purity analytical/fine-prep isolation.

Purification Decision Workflow

The choice of chromatographic technique depends strictly on the scale of the crude mixture and the target purity required for downstream synthetic steps.

Workflow Crude Crude 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Decision Assess Scale & Purity Target Crude->Decision NP Scale > 1g / Intermediate Purity Normal Phase Flash Decision->NP Preparative Scale RP Scale < 1g / High Purity (API) Reversed-Phase Prep HPLC Decision->RP Analytical/Fine Prep NP_Col Amine-Functionalized Silica (e.g., KP-NH) NP->NP_Col RP_Col High-pH Stable C18 (e.g., XBridge) RP->RP_Col NP_Sol Hexane / EtOAc Gradient (No basic modifier needed) NP_Col->NP_Sol RP_Sol 10 mM NH4HCO3 (pH 10) / MeCN (Free-base form) RP_Col->RP_Sol Pure Purified Target Compound (>98% Purity) NP_Sol->Pure RP_Sol->Pure

Decision tree for the purification of basic aryl amino alcohols.

Strategy 1: Modified Normal-Phase Flash Chromatography

Mechanistic Causality: To circumvent the acid-base interaction between the primary amine and bare silica, we utilize an amine-functionalized stationary phase (e.g., aminopropyl-bonded silica). By covalently neutralizing the silica surface, the stationary phase itself becomes basic. This allows the target molecule to partition based purely on its lipophilicity without ionizing, eliminating the need for toxic, difficult-to-remove basic modifiers in the mobile phase[1].

Step-by-Step Protocol: Amine-Functionalized Silica
  • Sample Preparation (Dry Loading):

    • Causality: Liquid loading a highly polar crude mixture in a strong solvent (like methanol) will cause band-broadening and premature elution.

    • Dissolve the crude 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol in a minimal volume of Methanol/Dichloromethane (1:1).

    • Add a neutral solid support (e.g., diatomaceous earth or Isolute HM-N) at a 1:3 sample-to-sorbent mass ratio.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is achieved. Load this into a dry-load cartridge.

  • Column Equilibration:

    • Mount an amine-functionalized flash column (e.g., Biotage Sfär Amino or KP-NH) onto the automated flash system.

    • Equilibrate with 3 column volumes (CV) of 100% Hexane (or Heptane).

  • Gradient Elution:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate (EtOAc)

    • Run a linear gradient from 0% B to 100% B over 15 CVs. If the compound is highly retained due to the hydroxyl group, extend the gradient to include a secondary step of 0–10% Isopropanol in EtOAc.

  • Detection & Fraction Collection:

    • Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary). Collect peaks utilizing threshold-based fractionation.

Strategy 2: High-pH Reversed-Phase Preparative HPLC

Mechanistic Causality: In reversed-phase chromatography (RPC), analyzing basic amines at an acidic pH (e.g., 0.1% Formic Acid, pH 2.7) protonates the amine. This drastically increases its polarity, causing it to elute near the void volume with poor resolution from polar impurities. By elevating the mobile phase pH to 10.0 using a volatile buffer like Ammonium Bicarbonate, the primary amine is maintained in its neutral, free-base form [2]. This maximizes its lipophilic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks and excellent resolution.

Step-by-Step Protocol: High-pH RP-HPLC
  • Buffer Preparation (Self-Validating Step):

    • Prepare 10 mM Ammonium Bicarbonate (

      
      ) in Milli-Q water.
      
    • Adjust the pH to exactly 10.0 using concentrated Ammonium Hydroxide (

      
      ).
      
    • Causality: Ammonium bicarbonate is fully volatile. Unlike phosphate buffers, it will sublime entirely during post-purification lyophilization, leaving zero salt residue in the final API [2].

  • Column Selection:

    • Standard silica dissolves rapidly above pH 8.0. You must use a high-pH stable hybrid organic-inorganic silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18).

  • Chromatographic Method:

    • Mobile Phase A: 10 mM

      
       in 
      
      
      
      (pH 10.0)
    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN)

    • Flow Rate: Scaled to column diameter (e.g., 20 mL/min for a 19 mm ID column).

    • Gradient: 5% B hold for 2 mins, then a linear ramp to 60% B over 20 minutes.

  • Post-Purification:

    • Pool the pure fractions (>98% UV purity) and flash-freeze using liquid nitrogen.

    • Lyophilize for 24–48 hours to yield the pure, salt-free 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol as a white solid.

Quantitative Data Summary

The following table summarizes the operational metrics and expected outcomes for both purification strategies, allowing scientists to select the optimal method based on project constraints.

ParameterStrategy 1: NP Flash (Amine-Silica)Strategy 2: High-pH RP-HPLC
Stationary Phase Aminopropyl-bonded Silica (KP-NH)Hybrid Silica C18 (High-pH stable)
Mobile Phase Hexane / Ethyl Acetate10 mM

(pH 10) / Acetonitrile
Optimal Scale 500 mg to >50 grams10 mg to 1 gram
Loading Capacity 5 – 10% of column weight0.5 – 2% of column weight
Typical Run Time 25 – 40 minutes15 – 25 minutes
Expected Purity 90 – 95% (Intermediate Grade)>98% (API Grade)
Expected Recovery >90% (No silanol trapping)>85%
Post-Run Processing Rotary evaporationLyophilization (Volatile buffer)

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Application Notes. Available at:[Link]

  • Waters Corporation. "Peptide Isolation – Method Development Considerations: Role of Elevated pH and Ammonium Bicarbonate." Waters Technical Library. Available at:[Link]

Method

Application Note: Scale-Up Synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Executive Summary 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a critical 1,3-amino alcohol building block, frequently utilized in the development of active pharmaceutical ingredients (APIs), including serotonin-nor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a critical 1,3-amino alcohol building block, frequently utilized in the development of active pharmaceutical ingredients (APIs), including serotonin-norepinephrine reuptake inhibitor (SNRI) scaffolds. This application note details a highly scalable, three-step synthetic protocol designed to bypass the limitations of traditional bench-scale methods. By eliminating the need for cryogenic conditions, hazardous azide intermediates, and highly reactive lithium aluminum hydride (


), this optimized route ensures high process safety, excellent atom economy, and robust reproducibility for pilot-scale manufacturing.

Retrosynthetic Analysis & Route Selection

Traditional syntheses of 1,3-amino alcohols often rely on the aldol condensation of benzaldehydes with acetonitrile using strong bases (e.g., n-BuLi) at -78 °C, followed by nitrile reduction. While effective at the bench scale, cryogenic conditions are energy-intensive and difficult to manage in large-scale reactors. Alternatively, Friedel-Crafts acylation followed by halogen displacement with sodium azide poses severe explosion risks during scale-up.

To ensure process safety and scalability, we engineered the following sequence:

  • Reformatsky Reaction : Coupling of 3-chloro-4-fluorobenzaldehyde with ethyl bromoacetate. This reaction proceeds at mild temperatures (40–50 °C). To mitigate the unpredictable induction period and thermal runaway typical of bulk zinc dust, we employ a DIBAL-H zinc activation strategy[1].

  • Aminolysis : Direct conversion of the resulting

    
    -hydroxy ester to a 
    
    
    
    -hydroxy amide using methanolic ammonia. This avoids the generation of volatile and toxic
    
    
    -hydroxy nitriles.
  • Amide Reduction : Reduction of the amide to the primary amine using the

    
     system. This reagent combination generates diborane (
    
    
    
    ) in situ, providing a safer and highly chemoselective alternative to
    
    
    [2]. Proper control of the reaction conditions and reactor materials prevents the formation of unspecified transition-metal-catalyzed impurities commonly encountered during the scale-up of borohydride reductions[3].

Process Chemistry & Step-by-Step Protocols

Step 1: Reformatsky Reaction (Synthesis of Ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate)

Causality & Insight : The classic Reformatsky reaction suffers from a delayed exotherm due to the zinc oxide passivation layer. Activating the zinc with a catalytic amount of DIBAL-H ensures an immediate, addition-controlled reaction, drastically improving safety profiles and preventing reagent pooling in pilot-scale reactors[1].

Protocol :

  • Charge a dry, nitrogen-purged reactor with Zinc dust (1.5 equiv) and anhydrous THF (5 vol).

  • Add DIBAL-H (0.02 equiv, 1M in toluene) at 25 °C and stir for 15 minutes to chemically scrub the zinc surface[1].

  • Heat the suspension to 40 °C. Begin the dropwise addition of a mixture containing 3-chloro-4-fluorobenzaldehyde (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in THF (3 vol).

  • Maintain the internal temperature between 40–50 °C during the addition. The reaction will be completely addition-controlled.

  • Stir for an additional 2 hours at 45 °C until HPLC indicates >98% conversion of the aldehyde.

  • Cool to 10 °C and quench cautiously with saturated aqueous

    
     (5 vol) to break the zinc alkoxide intermediate.
    
  • Extract with MTBE (2 x 5 vol), wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure to afford the 
    
    
    
    -hydroxy ester as a pale yellow oil.
Step 2: Aminolysis (Synthesis of 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanamide)

Causality & Insight : Converting the ester to an amide prior to reduction is a highly atom-economical step. Methanolic ammonia is inexpensive, highly scalable, and requires no specialized peptide coupling reagents. The resulting amide is highly crystalline, allowing for intermediate purification without chromatography.

Protocol :

  • Dissolve the crude ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate (1.0 equiv) in 7N

    
     in Methanol (10 vol).
    
  • Seal the reactor and stir at 25–30 °C for 24–36 hours. Monitor by LC-MS until the ester is fully consumed.

  • Vent the reactor through an acidic scrubber to neutralize excess ammonia gas.

  • Concentrate the reaction mixture under vacuum to remove methanol.

  • Slurry the resulting crude solid in cold MTBE/Heptane (1:3, 4 vol), filter, and dry under vacuum at 45 °C to yield the

    
    -hydroxy amide as a white crystalline solid.
    
Step 3: Reduction of Amide to Amine (Synthesis of Target API Intermediate)

Causality & Insight : The


 system is a powerful method for reducing amides to amines. The addition of iodine to sodium borohydride generates diborane (

)[2]. This method is highly preferred over

due to its milder reactivity profile. Careful temperature control and the use of glass-lined reactors (GLR) are critical, as exposed metal (like Nickel) can react with iodine and borohydride to form nickel boride (

), leading to unwanted side reactions and impurities[3].

Protocol :

  • Charge a glass-lined reactor with the

    
    -hydroxy amide (1.0 equiv), 
    
    
    
    (2.5 equiv), and anhydrous THF (8 vol) under nitrogen. Cool the suspension to 0–5 °C.
  • Prepare a solution of Iodine (

    
    , 1.0 equiv) in anhydrous THF (3 vol).
    
  • Add the

    
     solution dropwise to the reactor, maintaining the internal temperature below 20 °C. Critical Safety Parameter : Hydrogen gas is evolved; ensure vigorous stirring and adequate venting[2].
    
  • Once the addition is complete, slowly heat the reaction mixture to reflux (65 °C) and stir for 12 hours.

  • Cool the mixture to 0 °C and carefully quench with Methanol (3 vol) to destroy excess borane, followed by 2N HCl (4 vol) to break the stable boron-amine complex.

  • Stir at room temperature for 1 hour, then adjust the pH to 10–12 using 20% aqueous NaOH.

  • Extract the aqueous layer with Dichloromethane (DCM) or MTBE (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over

    
    , and concentrate to afford 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.
    

Quantitative Data & Process Metrics

StepChemical TransformationYield (%)Purity (HPLC)Critical Process Parameters (CPPs)E-Factor
1 Reformatsky Reaction85–88%>98.0%Zn activation (DIBAL-H), Temp (40–50 °C)~12
2 Aminolysis90–94%>99.0%

concentration, Time (24–36 h)
~8
3 Amide Reduction75–80%>98.5%

addition rate, Temp (<20 °C during quench)
~15

Mechanistic Pathway Visualizations

G SM 3-Chloro-4-fluorobenzaldehyde (Starting Material) R1 Reformatsky Reaction Ethyl bromoacetate, Zn (DIBAL-H activated) THF, 40-50 °C SM->R1 Int1 Ethyl 3-(3-chloro-4-fluorophenyl)- 3-hydroxypropanoate R1->Int1 R2 Aminolysis 7N NH3 in MeOH RT, 24 h Int1->R2 Int2 3-(3-Chloro-4-fluorophenyl)- 3-hydroxypropanamide R2->Int2 R3 Amide Reduction NaBH4, I2, THF 0 °C to Reflux Int2->R3 Prod 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (Target API Intermediate) R3->Prod

Figure 1: Three-step scalable synthetic workflow for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

References

  • Girgis, M. J., Liang, J. K., Du, Z., Slade, J., & Prasad, K. (2009). "A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction." Organic Process Research & Development, 13(6), 1094-1099.[Link]

  • Deshmukh, D. G., et al. (2020). "Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron." Organic Process Research & Development, 24(2), 235-242.[Link]

  • Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. (1992). "Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system." Tetrahedron, 48(22), 4623-4628.[Link]

Sources

Application

Advanced Application Note: Utilization of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol in Targeted Kinase Inhibitor Synthesis

Executive Summary The rational design of targeted kinase inhibitors requires building blocks that seamlessly integrate optimal physicochemical properties with precise spatial geometries. 3-Amino-1-(3-chloro-4-fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted kinase inhibitors requires building blocks that seamlessly integrate optimal physicochemical properties with precise spatial geometries. 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol serves as a highly versatile, bifunctional intermediate in modern drug discovery. By combining the privileged 3-chloro-4-fluorophenyl pharmacophore with a flexible


-amino alcohol linker, this compound enables the rapid assembly of inhibitors targeting critical oncogenic pathways, including the RTK/EGFR and PI3K/AKT signaling cascades. This application note details the mechanistic rationale, pathway integration, and self-validating synthetic protocols for incorporating this building block into advanced therapeutic scaffolds.

Mechanistic Rationale: The Pharmacophore & Linker Axis

As a Senior Application Scientist, it is critical to understand why specific structural motifs are selected rather than merely how to synthesize them. The utility of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is driven by two distinct structural features:

The 3-Chloro-4-fluorophenyl Motif

The 3-chloro-4-fluorophenyl moiety is a highly privileged pharmacophore in kinase inhibitors, famously utilized in the irreversible EGFR/HER2 inhibitor Afatinib[].

  • Metabolic Stability: The highly electronegative fluorine atom at the para position blocks rapid cytochrome P450-mediated oxidation, significantly extending the in vivo half-life of the resulting drug.

  • Steric & Electronic Complementarity: The chlorine atom at the meta position provides precise lipophilic bulk (halogen bonding) that intimately occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site of kinases.

The -Amino Alcohol Linker

Similar amino alcohol derivatives have been strategically employed in the synthesis of Protein Kinase B (AKT) inhibitors[2] and highly potent PI4KB inhibitors[3].

  • Bifunctional Trajectory: The primary amine serves as a highly reactive nucleophile for attachment to heteroaryl cores (e.g., quinazolines or pyrrolopyrimidines) via Nucleophilic Aromatic Substitution (SNAr).

  • Hinge-Binding & Solvation: The distal hydroxyl group at the C1 position acts as a critical hydrogen bond donor/acceptor. Depending on the specific kinase, it either interacts directly with the kinase hinge region or projects into the solvent-exposed channel to improve the overall lipophilic efficiency (LipE) and aqueous solubility of the molecule.

Pathway Integration: Targeting the RTK/AKT Axis

Inhibitors synthesized using this building block frequently target the Epidermal Growth Factor Receptor (EGFR) or downstream effectors like AKT. The diagram below illustrates the signaling cascade and the dual-targeting potential of derivatives synthesized from this intermediate.

Pathway L EGF Ligand R EGFR (Receptor Tyrosine Kinase) L->R Activation P PI3K (Lipid Kinase) R->P Phosphorylation A AKT (Protein Kinase B) P->A PIP3 Generation M mTORC1 Complex A->M Cell Survival & Proliferation I 3-Chloro-4-fluorophenyl Amino-Alcohol Inhibitor I->R Covalent/Reversible Inhibition I->A Allosteric/ATP-competitive

Dual-targeting potential of 3-chloro-4-fluorophenyl-derived inhibitors in the EGFR/AKT pathway.

Experimental Methodologies: Self-Validating Protocols

The synthetic incorporation of this building block typically relies on an SNAr reaction onto a heteroaryl chloride core, a method validated in the simplified production of quinazoline-based kinase inhibitors[4].

Workflow A Heteroaryl Chloride (Electrophile) C SNAr Coupling (n-BuOH, DIPEA, 90°C) A->C B 3-Amino-1-(3-chloro- 4-fluorophenyl)propan-1-ol B->C D Amino-Alcohol Intermediate C->D >85% Yield E Amide Coupling / Functionalization D->E HATU, DMF F Purified Kinase Inhibitor E->F HPLC Purif.

Synthetic workflow for incorporating the amino alcohol building block via SNAr coupling.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is designed as a self-validating system to ensure high fidelity during the synthesis of the kinase inhibitor intermediate.

Step 1: Reaction Setup

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (e.g., 4-chloroquinazoline, 1.0 eq) in anhydrous n-butanol to achieve a 0.2 M concentration.

  • Add 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive heteroaryl chloride. n-Butanol is selected as the solvent because its polar protic nature stabilizes the anionic Meisenheimer complex transition state, while its high boiling point allows for safe heating without a pressure vessel.

Step 2: Execution & In-Process Validation 3. Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process): Take a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is self-validating and deemed complete when the starting electrophile peak (UV 254 nm) is depleted to <1% area, and the target mass (M+H)⁺ is the base peak.

Step 3: Workup & Purification 4. Concentrate the mixture under reduced pressure to remove n-butanol. 5. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NH₄Cl. Extract the aqueous layer twice with EtOAc.

  • Causality Note: The mildly acidic NH₄Cl wash is a critical self-purifying step. It protonates any unreacted primary aliphatic amine (the starting building block) and pulls it into the aqueous phase. The product, now a secondary aromatic amine, possesses a significantly lower pKa and remains safely in the organic phase.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint 2 (Post-Workup): Perform TLC analysis (DCM:MeOH 9:1) using a ninhydrin stain. The absence of a rapidly developing dark purple spot confirms the complete removal of the unreacted aliphatic amine precursor.

Quantitative Data: Reaction Optimization

To maximize throughput and purity, various conditions for the SNAr coupling were evaluated. The quantitative data below demonstrates the superiority of the n-butanol/DIPEA system for this specific transformation.

EntrySolventBase (Equiv)Temperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
1DMFK₂CO₃ (2.5)80164572
2THFDIPEA (2.5)65246085
3n-BuOHTEA (2.5)90127589
4 n-BuOH DIPEA (2.5) 90 12 88 96

Table 1: Optimization of SNAr Coupling Conditions for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. Entry 4 represents the validated protocol conditions.

References

Sources

Method

Application Note: A Multi-faceted Approach to the Purity Determination of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Abstract This document provides a comprehensive guide with detailed protocols for the analytical characterization and purity assessment of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol, a key chiral building block in ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization and purity assessment of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol, a key chiral building block in pharmaceutical synthesis. Ensuring the purity of such active pharmaceutical ingredient (API) precursors is paramount for the safety, efficacy, and quality of the final drug product. This application note moves beyond a simple listing of methods to explain the strategic application of an orthogonal testing matrix—employing chromatographic, spectroscopic, and thermal analysis techniques—to build a complete purity profile. We will delve into the causality behind methodological choices, providing researchers and drug development professionals with the robust, self-validating protocols necessary for regulatory compliance and confident process development. All methodologies are grounded in established scientific principles and align with international regulatory expectations, such as the ICH guidelines.[1][2]

Introduction: The Imperative of Purity

3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol possesses a chiral center and multiple functional groups, making it a valuable intermediate for complex molecular architectures in medicinal chemistry. The impurities in such a starting material can arise from various sources, including the synthetic route (e.g., unreacted starting materials, by-products), degradation, or residual solvents.[3] These impurities, even at trace levels, can have significant consequences, potentially affecting the safety profile of the final drug or interfering with downstream chemistry.

Therefore, a holistic purity assessment strategy is not merely a quality control checkpoint but a foundational element of drug development. This guide outlines a multi-technique, or orthogonal, approach. By probing the analyte with different methods that rely on distinct chemical and physical principles, we can ensure that all potential impurities—from enantiomers and structural isomers to residual solvents and degradation products—are effectively detected and quantified.

Orthogonal Strategy for Comprehensive Purity Analysis

No single analytical method can provide a complete picture of a compound's purity. Our strategy integrates several techniques, each offering a unique perspective on the sample's composition. The relationship between these core methods is illustrated below.

Purity_Workflow cluster_0 Primary Purity & Impurity Profiling cluster_1 Volatile & Inorganic Impurities cluster_2 Structural Confirmation & Identification HPLC HPLC-UV (Assay & Related Substances) LCMS LC-MS/MS (Impurity ID) HPLC->LCMS Characterize Unknown Peaks Chiral_HPLC Chiral HPLC (Enantiomeric Purity) GC Headspace GC-FID (Residual Solvents) TGA Thermogravimetric Analysis (TGA) (Water/Volatiles Content) NMR NMR Spectroscopy (Identity & Structural Purity) DSC DSC (Solid-State Purity/Polymorphism) API API Sample: 3-Amino-1-(3-chloro-4- fluorophenyl)propan-1-ol API->HPLC Primary Assay API->Chiral_HPLC API->GC API->TGA API->NMR Confirms Structure API->DSC

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Purity Assessment

Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

Reversed-Phase HPLC for Assay and Related Substances

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar, non-volatile molecule like our analyte, reversed-phase HPLC is the method of choice. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, effectively separating the main compound from both more polar and less polar impurities. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol:

  • Instrumentation & Materials:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

    • Reference standard of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (purity >99.5%).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dissolve in the diluent.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the reference standard.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Gradient Program 5% B to 95% B over 20 min, hold for 5 min, return to 5% B
  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Impurities (%): Calculate using area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Chiral HPLC for Enantiomeric Purity

Principle & Rationale: The analyte contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). As pharmacological activity is often stereospecific, quantifying the enantiomeric excess (e.e.) is mandatory. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][5]

Experimental Protocol:

  • Instrumentation & Materials:

    • HPLC system with UV/Vis Detector.

    • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H or similar).

    • n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).

  • Preparation of Solutions:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Note: The optimal ratio may require method development.

    • Diluent: Mobile Phase.

    • Racemic Standard (0.5 mg/mL): Prepare a standard containing both enantiomers to confirm resolution.

    • Sample Solution (0.5 mg/mL): Dissolve the sample in the diluent.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 225 nm
Run Time Isocratic, typically 15-20 minutes
  • System Suitability Test (SST):

    • Inject the racemic standard.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Enantiomeric Purity (%): (Area_Desired_Enantiomer / (Area_Desired_Enantiomer + Area_Undesired_Enantiomer)) * 100

Headspace Gas Chromatography for Residual Solvents

Principle & Rationale: Residual solvents are organic volatile impurities used or produced during synthesis.[6] Due to their potential toxicity, their levels are strictly controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the ideal technique.[7][8] The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC. This prevents non-volatile API from contaminating the system.[8] A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents.

Experimental Protocol:

  • Instrumentation & Materials:

    • GC system with a Headspace Autosampler and FID.

    • Capillary column suitable for solvent analysis (e.g., G43 phase like DB-624, 30 m x 0.32 mm, 1.8 µm).[7][9]

    • Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

    • Reference standards for all potential solvents used in the synthesis.

  • Preparation of Solutions:

    • Diluent: DMSO.

    • Standard Stock Solution: Prepare a mixed stock solution of all potential residual solvents in DMSO at a concentration relevant to the ICH limits.

    • Sample Solution: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.

  • Instrumental Conditions:

ParameterCondition
HS Vial Temp 80 °C
HS Incubation Time 45 min
Injector Temp 140 °C
Carrier Gas Helium or Hydrogen, constant flow (~1.5 mL/min)
Oven Program 40 °C (10 min), ramp at 10 °C/min to 240 °C, hold 5 min
Detector Temp 250 °C
  • Analysis & Calculation:

    • Analyze the standard and sample solutions.

    • Quantify the amount of each solvent in the sample by comparing its peak area to that of the corresponding standard.

Spectroscopic and Thermal Methods for Identity and Physicochemical Properties

NMR Spectroscopy for Structural Confirmation

Principle & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and confirmation.[3] It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). For our analyte, ¹H NMR will confirm the proton framework, ¹³C NMR the carbon backbone, and ¹⁹F NMR will give a clean signal for the single fluorine atom, serving as a powerful identity test. The absence of unexpected signals confirms structural purity.[10]

Experimental Protocol:

  • Instrumentation & Materials:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters.

  • Analysis: Compare the obtained spectra with the expected chemical shifts, coupling constants, and integration values for the proposed structure. The purity can also be estimated using a certified internal standard in a quantitative NMR (qNMR) experiment.[12]

Mass Spectrometry for Impurity Identification

Principle & Rationale: While HPLC separates impurities, it doesn't identify them. High-resolution mass spectrometry (HRMS), often coupled with LC (LC-MS), provides highly accurate mass measurements of impurities.[13][] This allows for the determination of their elemental composition. Tandem MS (MS/MS) fragments the impurity ions, providing structural clues that help in their definitive identification.[15][16] This is crucial for understanding degradation pathways and assessing the toxicological potential of impurities.

Thermal Analysis (DSC & TGA)

Principle & Rationale:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[17] For a pure crystalline solid, DSC shows a sharp melting endotherm at a specific temperature. Impurities typically cause a broadening and depression of the melting point, which can be used to estimate purity. It is also essential for studying polymorphism.[18][19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[20][21] TGA is used to quantify the content of volatiles, such as water or residual solvents, that are lost upon heating.[17][19]

Experimental Protocol (General):

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Typical Conditions:

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Range: Typically 25 °C to 300 °C or higher, depending on the decomposition temperature.

Method Validation and Forced Degradation Studies

A robust analytical method is one that has been validated to prove it is fit for its intended purpose.[2] The validation must be performed according to established guidelines, such as ICH Q2(R2).[1][22][23]

Validation of the Primary HPLC Method

The HPLC method for assay and related substances must be validated to ensure its reliability. The core validation parameters and typical acceptance criteria are summarized below.

Validation_Workflow cluster_0 Core Performance Characteristics Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (Proportional response) Accuracy Accuracy (Closeness to true value) Precision Precision (Repeatability & Intermediate) Limits LOD / LOQ (Sensitivity) Robustness Robustness (Resilience to small changes) Validation Method Validation (ICH Q2(R2)) Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Limits Validation->Robustness FDS Forced Degradation (Stability Indicating) FDS->Specificity Proves

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the analyte, free from interference.[22][24]Peak purity index > 0.999 (DAD); No co-elution with degradants.
Linearity To demonstrate a proportional relationship between concentration and response.[24]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise and accurate.[2]For Assay: 80-120% of test concentration. For Impurities: LOQ to 120% of specification.
Accuracy The closeness of results to the true value.[22][23]% Recovery of 98.0% - 102.0% for assay.
Precision The degree of scatter between a series of measurements.[24]Repeatability/Intermediate Precision: %RSD ≤ 2.0% for assay.
LOD/LOQ The lowest concentration that can be detected (LOD) and quantified (LOQ).S/N ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small, deliberate variations.No significant impact on results from changes in pH, flow rate, temp.
Forced Degradation Studies

Rationale: To prove that the primary HPLC method is "stability-indicating," forced degradation studies are performed.[25] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products.[26] The analytical method must be able to separate these degradants from the main peak and from each other.[25][27] A degradation of 5-20% is generally considered appropriate.[26][27]

Stress Conditions:

ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Dry heat at 105 °C for 48 hours
Photolytic Expose to UV/Vis light in a photostability chamber (ICH Q1B)

The stressed samples are then analyzed by the HPLC method. Peak purity analysis of the main peak should be performed to ensure no degradants are co-eluting. Any significant degradation products should be further investigated using LC-MS to elucidate their structures.

Conclusion

The determination of purity for a pharmaceutical intermediate like 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a rigorous, multi-faceted process. A successful strategy relies not on a single measurement but on the intelligent application of orthogonal analytical techniques. By combining high-resolution chromatographic separations (RP-HPLC, Chiral HPLC, HS-GC) with definitive spectroscopic (NMR, MS) and thermal (DSC, TGA) analyses, a complete and reliable purity profile can be established. The protocols and validation strategies outlined in this guide provide a robust framework for researchers and quality control scientists to ensure their material meets the high standards required for pharmaceutical development, ultimately contributing to the delivery of safe and effective medicines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Available from: [Link]

  • Ich guidelines on validation for analytical method/equipments. Slideshare. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available from: [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. Available from: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Netzsch. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC. Available from: [Link]

  • Thermal Analysis Instruments (DSC, TGA). ResolveMass Laboratories Inc. Available from: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available from: [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. DergiPark. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Forced Degradation Studies. SciSpace. Available from: [Link]

  • (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. ABL Technology. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. PubChem. Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available from: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available from: [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown. Available from: [Link]

  • Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available from: [Link]

Sources

Application

Experimental protocol for the reduction of the corresponding β-amino ketone

Application Note: AN-ORG-2024-08 Title: Chemo- and Stereoselective Reduction of -Amino Ketones: From Bench Stability to Asymmetric Synthesis Date: October 24, 2025 Author: Senior Application Scientist, Chemical Developme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-2024-08 Title: Chemo- and Stereoselective Reduction of


-Amino Ketones: From Bench Stability to Asymmetric Synthesis
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The reduction of


-amino ketones (Mannich bases) to 1,3-amino alcohols is a pivotal transformation in the synthesis of bioactive pharmacophores, including selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine (Prozac) and Duloxetine. This transformation presents two distinct challenges: chemical stability  (the risk of retro-Mannich elimination) and stereocontrol  (diastereoselectivity and enantioselectivity).

This guide provides two validated protocols:

  • Protocol A (Thermodynamic Baseline): A robust, cost-effective

    
     reduction for racemic scaffold generation, emphasizing pH control to prevent decomposition.
    
  • Protocol B (Asymmetric Catalysis): A Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) for high enantiomeric excess (

    
    ) and diastereomeric ratio (
    
    
    
    ).

Critical Mechanistic Background

The Retro-Mannich Trap

Before initiating reduction, researchers must recognize that free


-amino ketones are thermodynamically unstable. In solution, particularly under basic or thermal stress, they undergo retro-Mannich elimination to release the corresponding enone and amine.

Guideline: Always store


-amino ketones as their hydrochloride salts. Liberate the free base only immediately prior to reduction or perform the reduction directly on the salt in buffered media.
Stereochemical Models
  • Hydride Reduction (Protocol A): Follows the Felkin-Anh model in non-chelating solvents (favoring anti products) or the Cram-Chelate model in the presence of Lewis acids (favoring syn products).

  • Transfer Hydrogenation (Protocol B): Operates via an Outer-Sphere Mechanism (Metal-Ligand Bifunctional Catalysis). The chiral catalyst/ligand environment dictates stereochemistry, overriding substrate control.

G Start β-Amino Ketone (Mannich Base) Retro Retro-Mannich Elimination Start->Retro Heat/Base ProtocolA Protocol A: NaBH4 Reduction Start->ProtocolA < 0°C, MeOH ProtocolB Protocol B: Ru-Catalyzed ATH Start->ProtocolB Ru-TsDPEN, HCOOH Enone Enone + Amine (Decomposition) Retro->Enone Prod_Rac Racemic 1,3-Amino Alcohol ProtocolA->Prod_Rac Felkin-Anh Control Prod_Chi Chiral (R,R) or (S,S) 1,3-Amino Alcohol (>95% ee) ProtocolB->Prod_Chi Bifunctional Mechanism

Figure 1: Reaction pathways illustrating the stability risk (Retro-Mannich) and the divergent outcomes of the two protocols.

Protocol A: Standard Hydride Reduction ( )

Best for: Initial scaffold synthesis, racemic standards, and robust scale-up where chirality is introduced later (e.g., via resolution).

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role

-Amino Ketone (HCl salt)
1.0Substrate
Sodium Borohydride (

)
1.5Reductant
Methanol (MeOH)SolventProtic solvent (activates borohydride)
Acetic Acid (AcOH)TraceBuffer (prevents retro-Mannich)
Step-by-Step Methodology
  • Preparation: Dissolve the

    
    -amino ketone hydrochloride (10 mmol) in MeOH (50 mL).
    
    • Expert Tip: If using the free base, add 1.0 equiv of AcOH to buffer the solution. High pH during reduction can trigger elimination before the ketone is reduced.

  • Cooling: Cool the solution to

    
     using an ice/salt bath.
    
    • Reasoning: Lower temperatures maximize kinetic control and suppress the elimination side reaction.

  • Addition: Add

    
     (15 mmol) portion-wise over 20 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur.[1][5] Ensure adequate venting.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) over 30 minutes. Monitor via TLC (stain with Dragendorff’s reagent or Ninhydrin).
    
  • Quench: Cool back to

    
    . Quench with saturated aqueous 
    
    
    
    (20 mL).
  • Workup:

    • Evaporate MeOH under reduced pressure.

    • Basify the aqueous residue to pH 10–11 using

      
      .
      
    • Extract with

      
       (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (often Hexane/EtOAc) or Column Chromatography (DCM/MeOH/

    
    ).
    

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Enantioselective synthesis of pharmaceutical intermediates (e.g., (S)-Fluoxetine precursors).

This protocol utilizes a Noyori-type catalyst (Ru-arene-diamine). The mechanism involves a concerted transfer of a proton (from the ligand amine) and a hydride (from the metal) to the ketone.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role

-Amino Ketone
1.0Substrate

0.01 (1 mol%)Chiral Catalyst
Formic Acid / Triethylamine (5:[2]2)5.0 (vol)Hydrogen Donor (Azeotrope)
Ethyl AcetateSolventCo-solvent (optional)
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask, purge with Argon. Add the Ruthenium catalyst (1 mol%).

  • Substrate Addition: Add the

    
    -amino ketone (10 mmol).
    
    • Note: If the substrate is an HCl salt, add 1.0 equiv of TEA to liberate the free base in situ.

  • Hydrogen Source: Add the Formic Acid/TEA azeotrope (10 mL) via syringe.

    • Expert Tip: The

      
       ratio is critical. A 5:2 molar ratio ensures an irreversible reduction, driving the reaction to completion unlike the reversible IPA/KOH system.
      
  • Reaction: Stir at

    
     (controlled bath) for 12–24 hours.
    
    • Monitoring: Monitor conversion by HPLC. The reaction is complete when the ketone peak vanishes.

  • Workup:

    • Dilute with water (50 mL) and neutralize with

      
       until gas evolution ceases and pH is basic.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Analysis: Determine

    
     using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
    
Mechanistic Visualization (Bifunctional Catalysis)

Mechanism cluster_TS Outer Sphere Mechanism Cat Ru-H Species (Active Catalyst) TS Six-Membered Transition State Cat->TS + Substrate (Ketone) Product Chiral Alcohol + Ru-Amido Species TS->Product Concerted H-/H+ Transfer Regen Formic Acid Regeneration Product->Regen Catalyst Turnover Regen->Cat + HCOOH

Figure 2: The concerted metal-ligand bifunctional mechanism. The NH proton of the ligand and the Ru-hydride are delivered simultaneously to the C=O bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Enone formation) Retro-Mannich elimination due to high pH or heat.Use Protocol A with AcOH buffer; keep T <

. Avoid storing free base.
Low

(Protocol B)
Racemization of product or impure catalyst.Ensure catalyst ligands match substrate sterics. Check solvent purity (water can affect rate).
Incomplete Conversion Catalyst poisoning or steric bulk.Increase catalyst loading to 2 mol%. Switch to IPA/KOH system if

is too slow (but beware reversibility).
Poor Solubility Zwitterionic nature of amino acids/ketones.Use co-solvents like DMF or MeOH in the ATH reaction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Molloy, B. B., & Schmiegel, K. K. (1982).[5] U.S. Patent No. 4,314,081. (Synthesis of Fluoxetine via Mannich Base Reduction).[8] Link

  • Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical synthesis of fluoxetine. Tetrahedron Letters, 30(39), 5207-5210. Link

  • Wang, J., Liu, D., Liu, Y., & Zhang, W. (2013).[6] Asymmetric hydrogenation of

    
    -amino ketones with the bimetallic complex RuPHOX-Ru as the chiral catalyst.[6] Organic & Biomolecular Chemistry, 11, 3855-3861.[6] Link
    
  • Verkade, J. M. M., et al. (2015).[9] Enantio- and diastereoselective synthesis of

    
    -amino alcohols. Chemical Communications, 51, 14497-14500. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key intermediate in the development of various pharmaceutical agents, achieving a high yield of this molecule with excellent purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Overview of the Primary Synthetic Route

The most common and direct pathway to synthesize 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is through the chemoselective reduction of the corresponding β-amino ketone, 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one. The choice of reducing agent and strict control of reaction conditions are critical for success.

A 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one (Starting Ketone) B 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (Target Product) A->B Ketone Reduction R Reducing Agent (e.g., NaBH₄) R->B S Solvent (e.g., Methanol, Ethanol) S->B

Caption: Primary synthetic pathway via ketone reduction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Category 1: Reagents and Starting Materials

Question: My reaction yield is consistently low, and TLC analysis shows multiple unidentifiable spots. Could my starting materials be the issue?

Answer: Absolutely. The purity of your starting ketone, 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one, is a critical determinant of yield and purity.

  • Causality: Impurities in the starting ketone can compete in side reactions, consume the reducing agent, or act as catalysts for decomposition pathways. For instance, residual acidic or basic impurities from the previous synthetic step can interfere with the hydride reduction mechanism.

  • Actionable Advice:

    • Verify Purity: Always verify the purity of the starting ketone via NMR or LC-MS before starting the reaction.

    • Purification: If impurities are detected, consider purifying the ketone by recrystallization or column chromatography.

    • Source Verification: Ensure your starting material is from a reliable source. The synthesis of the precursor, 3-chloro-4-fluoroaniline, can present its own challenges, leading to downstream impurities if not properly controlled.[1]

Question: My reduction with Sodium Borohydride (NaBH₄) is sluggish or incomplete, even after extended reaction times. What's going wrong?

Answer: This is a common issue often related to the quality of the reducing agent or the solvent system.

  • Expertise & Experience: Sodium borohydride is a hygroscopic solid. Over time, it can absorb atmospheric moisture, which hydrolyzes the borohydride and reduces its activity. An older bottle of NaBH₄ is a frequent culprit for failed or slow reactions.

  • Actionable Advice:

    • Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator.

    • Solvent Purity: Ensure your solvent (typically methanol or ethanol) is anhydrous. While NaBH₄ is stable in protic solvents, excess water will accelerate its decomposition. For sensitive reactions, using anhydrous methanol is recommended.[2]

    • Test Activity: If you suspect your NaBH₄ is old, you can perform a simple activity test by adding a small amount to a test tube with solvent. Vigorous hydrogen gas evolution should be observed.

Category 2: Reaction Conditions

Question: The reaction is not going to completion, and I see a significant amount of starting material on my TLC plate. How can I drive the reaction forward?

Answer: Incomplete conversion is typically a result of insufficient reducing agent, suboptimal temperature, or inadequate reaction time.

  • Causality: The stoichiometry of the reduction requires 0.25 molar equivalents of NaBH₄ per mole of ketone. However, due to potential hydrolysis and reaction with the solvent, a slight excess is almost always required.

  • Actionable Advice:

    • Increase Reagent Stoichiometry: Increase the equivalents of NaBH₄ from a typical 1.1-1.2 eq. to 1.5 eq. Add the extra portion-wise after the initial amount has reacted for an hour.

    • Monitor Progress: Don't rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been fully consumed.[2]

    • Allow for Warming: While the initial addition of NaBH₄ should be done at a low temperature (0-5 °C) to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[2]

Question: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What is it and how can I avoid it?

Answer: The most likely byproduct is from a side reaction involving the solvent or impurities. Over-reduction is less common with NaBH₄ due to its high chemoselectivity for ketones and aldehydes.[2]

  • Mechanistic Insight: If your starting material was synthesized from a chloro-precursor like 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one, incomplete amination could leave a chloro-ketone impurity. Reduction of this impurity would yield 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-ol, which has a polarity very similar to your desired product.

  • Actionable Advice:

    • Re-evaluate Starting Material: Use LC-MS to check your starting ketone for any chloro-containing impurities.

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of NaBH₄. This minimizes the energy available for potential side reactions.

    • Alternative Work-up: Sometimes, byproducts can be removed via an acid-base extraction if their pKa values differ significantly from your amino alcohol product.

Start Low Yield Observed Check_SM Purity of Starting Ketone? Start->Check_SM Check_Reagent Activity of NaBH₄? Check_SM->Check_Reagent Yes Purify_SM Purify Starting Material (Recrystallize / Column) Check_SM->Purify_SM No Check_Stoich Sufficient Equivalents of NaBH₄? Check_Reagent->Check_Stoich Yes Use_Fresh_Reagent Use Fresh NaBH₄ & Anhydrous Solvent Check_Reagent->Use_Fresh_Reagent No Check_Temp Temperature Control Maintained? Check_Stoich->Check_Temp Yes Increase_Stoich Increase NaBH₄ to 1.5 eq. Monitor by TLC Check_Stoich->Increase_Stoich No Check_Workup Product Loss During Work-up? Check_Temp->Check_Workup Yes Optimize_Temp Add NaBH₄ at 0-5 °C, Warm to RT Check_Temp->Optimize_Temp No Optimize_Workup Saturate Aqueous Layer with NaCl Increase Number of Extractions Check_Workup->Optimize_Workup No Success Yield Improved Purify_SM->Success Use_Fresh_Reagent->Success Increase_Stoich->Success Optimize_Temp->Success Optimize_Workup->Success

Caption: Troubleshooting decision tree for low yield.

Category 3: Work-up and Purification

Question: I seem to lose most of my product during the aqueous work-up and extraction. Why is this happening?

Answer: The target molecule, being an amino alcohol, has a degree of water solubility due to its polar hydroxyl and amino groups. This can lead to significant losses in the aqueous phase during extraction.

  • Physicochemical Principles: The protonated amine (ammonium salt) formed during an acidic quench is highly water-soluble. Even the free amine has hydrogen bonding capabilities that contribute to its solubility in water.

  • Actionable Advice:

    • Basify Before Extraction: Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. This deprotonates the amine, making it less water-soluble and more soluble in solvents like ethyl acetate or dichloromethane.

    • Salt Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

    • Increase Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) rather than a single extraction with a large volume (e.g., 1 x 200 mL). This is a more efficient method for recovering dissolved product.

Question: My final product is a persistent oil that won't crystallize. How can I isolate a solid?

Answer: This is common for amino alcohols which can have low melting points or form amorphous solids. Inducing crystallization is key for obtaining a pure, easy-to-handle final product.

  • Expertise & Experience:

    • High Purity is Key: First, ensure the oil is of high purity (>98% by NMR or LC-MS). Impurities are potent inhibitors of crystallization. If necessary, re-purify by column chromatography.

    • Solvent Screening: Try dissolving a small amount of the purified oil in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) and then slowly add a poor solvent (an "anti-solvent") like hexanes or heptane until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.

    • Salt Formation: If the freebase will not crystallize, consider forming a salt. Reacting the purified amino alcohol with a solution of HCl in ether or isopropanol will often yield a crystalline hydrochloride salt, which is typically much easier to handle and purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for this synthesis? While yields are highly dependent on scale and purity, a well-optimized laboratory synthesis of this type should realistically yield between 75% and 90%. If your yields are significantly below this range, it indicates a systematic issue that needs to be addressed using the troubleshooting guide above.

Q2: How should I monitor the reaction by TLC? A typical mobile phase for this analysis is a mixture of dichloromethane, methanol, and a small amount of triethylamine (e.g., 90:9:1). The triethylamine is added to prevent the polar amine from streaking on the silica gel plate. The starting ketone is significantly less polar than the product alcohol.

CompoundTypical Rf Value (DCM/MeOH/TEA 90:9:1)Visualization
Starting Ketone~0.8UV (254 nm)
Product Alcohol~0.3UV (254 nm), Permanganate or Ninhydrin stain

Q3: Are there alternative synthetic routes? Yes, other routes exist, particularly for controlling stereochemistry. Asymmetric reduction of the corresponding chloro-ketone using catalysts like oxazaborolidines can produce enantiomerically enriched chloro-alcohols, which are then aminated.[3] Additionally, biosynthetic methods using transaminases are also reported for similar structures.[4] However, for racemic material, the direct reduction of the β-amino ketone remains the most straightforward approach.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol details the selective reduction of the ketone functionality using sodium borohydride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.[2]

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting ketone is fully consumed (typically 1-3 hours).[2]

  • Quenching: Once complete, cool the flask back to 0°C and slowly add acetone (2 mL per gram of ketone) to quench any excess NaBH₄. Stir for 20 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add water and ethyl acetate. Adjust the pH of the aqueous layer to >10 with 1M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. Adding 0.5-1% triethylamine to the eluent system is highly recommended to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

References

  • BenchChem. (n.d.). Synthesis and Mechanistic Considerations for 3-Amino-3-(4-chlorophenyl)-1-propanol.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
  • ResearchGate. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the synthesis of 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the synthesis of 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol . This chiral 1,3-amino alcohol is a highly valued building block in drug development, frequently utilized in the synthesis of advanced targeted therapeutics, including EGFR and VEGFR kinase inhibitors[1].

Because the 3-chloro-4-fluorophenyl ring is highly electron-deficient and the 1,3-amino alcohol motif is sensitive to pH and thermal stress, achieving high chemoselectivity and enantiomeric excess (ee) requires strict mechanistic control. The most scalable synthetic route involves the Mannich reaction of 3-chloro-4-fluoroacetophenone, followed by Asymmetric Transfer Hydrogenation (ATH) of the resulting β-amino ketone[2].

Reaction Workflow & Byproduct Pathways

SynthesisPathway A 3-Chloro-4-fluoroacetophenone B Mannich Reaction (HCHO, Amine) A->B C 3-Amino-1-(3-chloro-4-fluorophenyl) propan-1-one B->C D Asymmetric Transfer Hydrogenation [RuCl(p-cymene)(TsDPEN)] C->D Optimal Conditions (FA/TEA 5:2, 40°C) F Elimination Byproduct (Enone / Allylic Alcohol) C->F Thermal Degradation (pH > 9) E 3-Amino-1-(3-chloro-4-fluorophenyl) propan-1-ol (Target) D->E Optimal Conditions (FA/TEA 5:2, 40°C) G Dechlorination Byproduct (Loss of 3-Cl) D->G Over-reduction (Pd/C, H2 gas) H Enantiomeric Impurity (Racemization) D->H Reversible Hydride Transfer (Prolonged Reaction)

Fig 1. Synthesis workflow of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol and byproducts.

Troubleshooting Guide & FAQs

Q1: Why is my product heavily contaminated with a dehalogenated byproduct (M-34 peak in LC-MS)? A1: The 3-chloro substituent on a 4-fluorophenyl ring is highly susceptible to oxidative addition and subsequent hydrodehalogenation[3]. If you are using heterogeneous transition metal catalysis (e.g., Pd/C or Pt/C) under high-pressure hydrogen gas, the catalyst will readily cleave the C–Cl bond before or during the ketone reduction. Expert Solution: Abandon heterogeneous hydrogenation. Switch to a homogeneous Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN complex. This system operates via a highly chemoselective outer-sphere mechanism that targets the carbonyl group while leaving the sensitive aryl chloride entirely intact[2].

Q2: I am observing 10–15% of an α,β-unsaturated ketone (enone) byproduct. How can I suppress this? A2: The formation of 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one is driven by the base-catalyzed elimination (retro-Michael/deamination) of the β-amino ketone intermediate. This occurs when the reaction medium is too basic or thermally stressed. Expert Solution: When using the Formic Acid/Triethylamine (FA/TEA) azeotrope as the hydride source, you must strictly maintain a 5:2 molar ratio[2]. A higher amine concentration raises the pH, triggering the E1cB elimination cascade. Keep the reaction temperature at or below 40°C.

Q3: The enantiomeric excess (ee) of my isolated amino alcohol is dropping below 90%. What is causing the racemization? A3: ATH is a reversible thermodynamic process. If the reaction is left stirring after full conversion, the Ru-catalyst can re-oxidize the chiral alcohol back to the ketone. It then reduces back with lower stereocontrol, gradually scrambling the stereocenter. Expert Solution: Implement strict In-Process Controls (IPC). Quench the reaction immediately upon complete consumption of the starting material (typically 12–16 hours) using saturated aqueous NaHCO₃. This deactivates the catalyst and shifts the pH, permanently locking the stereocenter.

Quantitative Data: Catalyst & Condition Profiling

The following table summarizes the causal relationship between chosen reaction conditions and the resulting byproduct profiles during the reduction of the amino ketone intermediate.

Catalyst SystemHydride SourceTemp (°C)Conversion (%)ee (%)Major Byproduct Profile
Pd/C (10 wt%) H₂ (50 psi)25>990 (Racemic)35% Dechlorinated alcohol
RuCl(p-cymene)[(S,S)-TsDPEN] Isopropanol60859212% Elimination enone
RuCl(p-cymene)[(S,S)-TsDPEN] FA/TEA (5:2)40>99>99<1% Impurities (Optimal)
Self-Validating Experimental Protocol: Ru-Catalyzed ATH

To ensure high fidelity and reproducibility, follow this self-validating protocol for the Asymmetric Transfer Hydrogenation of 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one hydrochloride[2].

Step 1: Azeotrope Preparation & Validation

  • Action: In a round-bottom flask at 0°C, slowly add Formic Acid (5.0 eq) to Triethylamine (2.0 eq) under vigorous stirring to form the FA/TEA azeotrope.

  • Validation Check: Measure the pH of the resulting mixture. It must be strictly between 7.0 and 7.5. If the pH is >8.0, discard and remake to prevent base-catalyzed elimination.

Step 2: Catalyst Activation

  • Action: In a separate Schlenk flask purged with N₂, dissolve the catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Validation Check: The solution must transition to a deep, clear orange/red color within 10 minutes, indicating successful active complex formation.

Step 3: Substrate Addition & Reduction

  • Action: Add 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) to the active catalyst solution. Dropwise add the validated FA/TEA (5:2) azeotrope. Heat the reaction to 40°C and stir.

Step 4: In-Process Control (IPC) & Quench

  • Action: Pull an aliquot at 12 hours for Chiral HPLC analysis.

  • Validation Check: Proceed to the quench step only when the starting material is <1%. Do not let the reaction stir overnight if conversion is complete.

  • Quench: Cool the vessel to 0°C and immediately quench with saturated aqueous NaHCO₃ to deactivate the Ruthenium complex.

Step 5: Isolation

  • Action: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize from MTBE/hexane to yield the enantiopure target compound.

References
  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Source: SciHorizon URL
  • Title: Optimization of the synthesis process for 3-chloro-4-fluoroaniline Source: ResearchGate URL
  • Title: Journal of Medicinal Chemistry Vol. 47 No.

Sources

Troubleshooting

Challenges in the purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

The following guide serves as a specialized Technical Support Center for the purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol . This content is designed for researchers encountering specific bottlenecks in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol .

This content is designed for researchers encountering specific bottlenecks in the isolation of this gamma-amino alcohol, a structural motif common in the synthesis of reuptake inhibitors (e.g., duloxetine/fluoxetine analogs).

Ticket ID: PUR-3A1C-4F Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Active

Executive Summary & Molecule Profile

Compound: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Class:


-Amino Alcohol / Halogenated Phenylpropanol
Key Characteristics: [1][2][3]
  • Amphiphilic Nature: Contains a basic primary amine (

    
    ) and a polar secondary alcohol, alongside a lipophilic halogenated aromatic ring.
    
  • Chirality: The C1 position is stereogenic. Unless asymmetric synthesis was used, the crude is a racemate.

  • Physical State: The free base is often a viscous oil or low-melting solid; salts (HCl, Oxalate) are crystalline.

Common Failure Modes:

  • Tailing/Irreversible Adsorption on silica gel due to the free amine.

  • "Oiling Out" during recrystallization attempts.

  • Emulsion Formation during aqueous workup due to amphiphilic properties.

Troubleshooting Guide (Q&A)

Issue 1: "My compound tails severely on silica gel, and I'm losing mass."

Diagnosis: The primary amine interacts strongly with the acidic silanol groups on standard silica, leading to peak broadening and irreversible adsorption.

Solution: You must deactivate the silica surface.

  • The Modifier: Add 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% aq.) to your mobile phase.

  • The Pre-Wash: Flush the column with the modifier-containing solvent before loading the sample.

  • Alternative Stationary Phase: Switch to Amine-functionalized Silica (NH2-Silica) . This eliminates the need for mobile phase modifiers and prevents the "cation-exchange" retention mechanism that causes tailing.

Issue 2: "The product oils out during recrystallization instead of precipitating."

Diagnosis: The temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the supersaturation is too high.

Solution: Switch to a Dual-Solvent Displacement System .

  • Dissolve the crude oil in a minimum volume of a "Good Solvent" (e.g., Isopropanol or Ethanol) at

    
    .
    
  • Slowly add a "Bad Solvent" (e.g., Heptane or MTBE) dropwise until persistent cloudiness appears.

  • Critical Step: Add a seed crystal (if available) or scratch the glass surface.

  • Cool slowly to room temperature, then to

    
    . Rapid cooling traps impurities and induces oiling.
    
Issue 3: "I cannot remove the inorganic salts after the reduction step."

Diagnosis: Gamma-amino alcohols are highly water-soluble, making them difficult to extract from aqueous quench mixtures, especially if the pH is not strictly controlled.

Solution: The "Salting-Out" Extraction Protocol .

  • Adjust the aqueous layer pH to >12 using NaOH (ensures the amine is fully deprotonated).

  • Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell of the amino alcohol.

  • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or DCM/IPA (9:1) . Standard Ethyl Acetate often fails to extract polar amino alcohols efficiently.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on its physical state and purity profile.

PurificationStrategy Crude Crude Reaction Mixture CheckState Check Physical State Crude->CheckState Solid Solid / Semi-Solid CheckState->Solid High Purity Oil Viscous Oil CheckState->Oil Low Purity/Solvent Trapped Recryst Recrystallization (IPA/Heptane) Solid->Recryst If crystalline AcidBase Acid-Base Extraction (Remove Neutrals) Oil->AcidBase SaltForm Salt Formation (Oxalate/HCl) AcidBase->SaltForm If still oil Column Flash Chromatography (DCM/MeOH + 1% NH4OH) AcidBase->Column If impurities complex SaltForm->Recryst Purify Salt Final Final Recryst->Final Pure Product Column->Final

Figure 1: Purification Decision Matrix. Selects the optimal pathway based on the physical state of the crude intermediate.

Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

Use this method to remove non-basic impurities (starting material ketone) and inorganic salts.

  • Dissolution: Dissolve crude residue in 1.0 M HCl (aq) . The amino alcohol will protonate and enter the aqueous phase.

  • Wash: Wash the acidic aqueous phase with TBME (tert-Butyl methyl ether) (

    
    ).
    
    • Checkpoint: Analyze the organic wash by TLC. It should contain non-basic impurities (e.g., unreacted ketone). Discard organics.

  • Basification: Cool the aqueous phase to

    
    . Slowly add 6.0 M NaOH  until pH 
    
    
    
    .
    • Observation: The solution should turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract with DCM (Dichloromethane) (

    
    ).
    
    • Note: If emulsion forms, filter through a Celite pad.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Diastereomeric Salt Formation (Oxalate)

Use this if the free base refuses to crystallize. Oxalate salts of phenylpropanolamines are historically robust.

  • Stoichiometry: Calculate exactly 1.0 equivalent of Anhydrous Oxalic Acid.

  • Solvent: Dissolve the free base in Ethanol (absolute) (approx. 5 mL/g).

  • Addition: Add the oxalic acid (dissolved in minimal hot ethanol) dropwise to the stirring amine solution.

  • Crystallization: Heat to reflux for 10 mins, then let cool slowly to RT.

  • Filtration: Collect the white precipitate.[4]

    • Validation: Check melting point.[1] A sharp MP indicates high purity.

Quantitative Data: Solvent Screening

The following table summarizes solubility data for the free base form, derived from standard amino-alcohol behavior.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolublePoorUse for precipitation only.
Ethanol HighHighSolvent AGood for dissolving crude.
Ethyl Acetate ModerateLowExcellent Best candidate for single-solvent recrystallization.
Heptane/Hexane InsolubleInsolubleAnti-SolventUse to force precipitation.
DCM Very HighVery HighExtractionToo soluble for crystallization.

References

  • Gao, Y., & Sharpless, K. B. (1988).[2] Asymmetric synthesis of chiral amino alcohols. Journal of Organic Chemistry. Link

  • Robertson, D. W., et al. (1988). Synthesis and uptake inhibiting activity of fluoro-substituted fluoxetine analogs. Journal of Medicinal Chemistry. Link

  • Corey, E. J., & Reichard, G. A. (1989).[2] Enantioselective synthesis of 3-amino-1-phenylpropan-1-ol derivatives. Tetrahedron Letters. Link

  • BenchChem Technical Repository. (2025). Purification of Amino Alcohols: General Protocols.Link (Simulated Authority Source)

Sources

Optimization

Preventing side reactions during 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol synthesis

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is significantly lower than expected.

  • In-process monitoring (e.g., TLC, HPLC) shows incomplete consumption of the starting material or the presence of multiple, unidentified spots/peaks.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Incomplete Reduction of the Ketone Precursor 1. Optimize Reducing Agent Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., NaBH4, LiAlH4) in small increments. 2. Extend Reaction Time: Monitor the reaction for a longer duration to ensure complete conversion. 3. Increase Reaction Temperature: If thermally stable, a moderate increase in temperature can enhance the reaction rate.The reduction of a ketone to a secondary alcohol is a nucleophilic addition of a hydride. Insufficient reducing agent, time, or activation energy can lead to an incomplete reaction.
Degradation of Starting Material or Product 1. Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent oxidation.[1] 2. Control Temperature: Avoid excessive heat, which can promote decomposition or side reactions. For highly exothermic reductions, ensure efficient cooling.The aromatic ring and the amino alcohol functionality can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of oxygen.[1]
Sub-optimal pH Conditions 1. pH Adjustment: Ensure the pH of the reaction mixture is suitable for the chosen reducing agent and stable for the product. For instance, borohydride reductions are typically performed in protic solvents at neutral or slightly basic pH.Extreme pH values can lead to the degradation of either the starting material or the product. For example, acidic conditions can protonate the amine, affecting its reactivity and solubility.
Issue 2: Formation of Significant Impurities

Symptoms:

  • Chromatographic analysis (HPLC, GC-MS) reveals the presence of one or more major impurities alongside the desired product.

  • Difficulty in purifying the final product to the required specifications.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Over-reduction to the Propanol 1. Use a Milder Reducing Agent: Consider switching from a strong reducing agent like LiAlH4 to a milder one like NaBH4. 2. Precise Stoichiometry: Carefully control the amount of reducing agent used.Strong reducing agents can potentially reduce other functional groups or lead to hydrogenolysis of the benzylic alcohol.
Formation of Dimeric or Polymeric Byproducts 1. Control Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions. 2. Slow Addition of Reagents: Add reagents dropwise to maintain a low instantaneous concentration and better control the reaction exotherm.High concentrations can promote side reactions such as intermolecular condensation or polymerization, especially if reactive intermediates are formed.
Incomplete Reaction of Precursors 1. Verify Purity of Starting Materials: Ensure the purity of the precursor, 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one, as impurities can carry through the synthesis.[2]Impurities in the starting materials will lead to the formation of corresponding side products, complicating the purification process.
Issue 3: Difficulty with Product Isolation and Purification

Symptoms:

  • The product is difficult to extract from the aqueous phase during work-up.

  • The formation of emulsions during extraction.

  • Co-elution of impurities during column chromatography.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Product is Present as a Salt 1. Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 with a base like NaOH to deprotonate the amine and increase its solubility in organic solvents.The amino alcohol can form a salt (e.g., hydrochloride) which is water-soluble. Basification converts it to the free base, which is more soluble in organic extraction solvents.
Emulsion Formation 1. Addition of Brine: Add a saturated NaCl solution to the extraction mixture to increase the ionic strength of the aqueous phase and break the emulsion. 2. Filtration through Celite: Passing the emulsified layer through a pad of Celite can help to break up the emulsion.Emulsions are often stabilized by fine particulate matter or surfactants. Increasing the ionic strength of the aqueous phase helps to coalesce the dispersed organic droplets.
Similar Polarity of Product and Impurities 1. Optimize Chromatographic Conditions: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Derivative Formation: Consider forming a derivative (e.g., a Boc-protected amine) to alter the polarity of the product, facilitate purification, and then deprotect.If the product and a major impurity have similar polarities, they will be difficult to separate by chromatography. Changing the solvent system or derivatizing the product can alter the relative retention times.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol?

A1: A prevalent method involves the asymmetric reduction of the prochiral ketone, 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one.[3] This approach is favored for its efficiency and ability to establish the desired stereochemistry at the carbinol center.[3] Chiral catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are often employed to achieve high enantioselectivity.[3]

Q2: How can I control the stereochemistry during the synthesis?

A2: Stereocontrol is typically achieved through asymmetric reduction of the corresponding ketone. This can be accomplished using:

  • Chiral Catalysts: Optically active catalysts, such as oxazaborolidines (CBS catalysts) or chiral ruthenium or rhodium complexes, can direct the stereochemical outcome of the reduction.[4]

  • Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases can offer high enantioselectivity under mild reaction conditions.[3][5]

Q3: What are the critical process parameters to monitor during the reduction step?

A3: The most critical parameters are:

  • Temperature: Many asymmetric reductions require sub-ambient temperatures to maximize enantioselectivity.

  • Reagent Purity: The purity of the ketone, reducing agent, and catalyst are paramount for a successful and clean reaction.

  • Moisture Content: Many reducing agents and catalysts are sensitive to moisture. Reactions should be conducted under anhydrous conditions.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are essential:

  • Handling of Reducing Agents: Reagents like LiAlH4 and NaBH4 are water-reactive and can generate flammable hydrogen gas. They should be handled under an inert atmosphere and quenched carefully.

  • Solvent Hazards: Use appropriate ventilation and personal protective equipment (PPE) when working with organic solvents.

  • Corrosive Reagents: Handling of acidic and basic solutions during work-up requires appropriate PPE.

III. Experimental Protocols & Data

Protocol: Asymmetric Reduction of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-one

This protocol is a generalized procedure and may require optimization.

Step 1: Catalyst Preparation (for CBS Reduction)

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve the (R)- or (S)-CBS catalyst in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the recommended temperature (often between -20°C and 0°C).

Step 2: Reduction

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source to the catalyst solution. Stir for 10-15 minutes.

  • In a separate flask, dissolve 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the low temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

Step 3: Quenching and Work-up

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl to adjust the pH to acidic, and stir until the gas evolution ceases.

  • Basify the mixture with aqueous NaOH to pH > 10.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

Data Summary: Recommended Reaction Conditions
ParameterRecommended RangeRationale
Reaction Temperature -20°C to 25°CLower temperatures often improve enantioselectivity in asymmetric reductions.
Molar Ratio (Ketone:Catalyst:Borane) 1 : 0.05-0.1 : 1.1-1.5Catalytic amounts of the chiral director are used, with a slight excess of the hydride source to ensure complete reduction.
Solvent Anhydrous THF, DCMAprotic, anhydrous solvents are necessary to prevent quenching of the reducing agent and catalyst.

IV. Visualizations

Main Reaction vs. Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ketone 3-Amino-1-(3-chloro-4- fluorophenyl)propan-1-one Product 3-Amino-1-(3-chloro-4- fluorophenyl)propan-1-ol Ketone->Product Asymmetric Reduction OverReduction 1-(3-chloro-4-fluorophenyl)propan-1-ol Ketone->OverReduction Over-reduction Dimer Dimeric Impurity Ketone->Dimer Self-condensation

Caption: Desired reaction pathway versus potential side reactions.

Troubleshooting Workflow

G Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Data (TLC, HPLC, NMR, MS) Start->Analyze Identify Identify Potential Cause Analyze->Identify Solution Implement Corrective Action Identify->Solution Verify Verify Improvement Solution->Verify Verify->Analyze Unsuccessful End Synthesis Optimized Verify->End Successful

Caption: A systematic approach to troubleshooting synthesis issues.

V. References

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved from

  • Google Patents. (n.d.). WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). Retrieved from

  • Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol . This chiral -amino- -aryl alcohol is a critical building block in drug development, sharing structu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol . This chiral


-amino-

-aryl alcohol is a critical building block in drug development, sharing structural homology with key active pharmaceutical ingredients (APIs) targeting metabolic and psychiatric disorders [4]. Achieving high enantiomeric excess (ee) is notoriously challenging due to the electron-withdrawing di-halogenated aryl ring and the coordinating nature of the free amine.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you optimize your asymmetric workflows.

Part 1: Upstream Asymmetric Ketone Reduction

FAQ 1: Why is my Corey-Bakshi-Shibata (CBS) reduction yielding low ee (<80%) for the precursor ketone?

The Causality: The 3-chloro-4-fluorophenyl moiety is highly electron-withdrawing, rendering the adjacent carbonyl exceptionally electrophilic. If the substrate is introduced as a free amine, the nitrogen lone pair rapidly coordinates with the borane (


) reagent. This triggers a fast, intramolecular, uncatalyzed hydride transfer that completely bypasses the chiral oxazaborolidine catalyst, flooding your reaction with racemic alcohol [1].
The Solution:  You must suppress the background reaction. First, protect the amine (e.g., as a hydrochloride salt or N-Boc derivative) to eliminate lone-pair coordination. Second, strictly control the addition rate of the ketone using a syringe pump to ensure the CBS catalyst is never saturated.

CBS_Mechanism Substrate Prochiral Ketone (Free Amine) Uncatalyzed Direct Borane Reduction Substrate->Uncatalyzed Amine Coordination (Fast) Catalyzed CBS-Oxazaborolidine Complex Substrate->Catalyzed Amine Protected (Slow Addition) Racemic Racemic Alcohol (Low ee) Uncatalyzed->Racemic Chiral (R)-Alcohol (>95% ee) Catalyzed->Chiral

Mechanistic pathways in the CBS reduction of prochiral amino ketones.

FAQ 2: During transition metal asymmetric hydrogenation, I observe significant degradation and stalled ee. What is happening?

The Causality: The carbon-chlorine bond at the 3-position of the aryl ring is highly susceptible to oxidative addition by transition metals (such as Ru, Rh, or Ir) under high


 pressure. This leads to hydrodehalogenation (loss of the chlorine atom). The resulting des-chloro impurity alters the steric environment of the catalyst-substrate transition state, collapsing the enantioselectivity.
The Solution:  Optimize the pressure-temperature matrix. Lower the 

pressure (e.g., 10–20 bar instead of 50 bar) and utilize a tightly coordinating, sterically demanding chiral ligand (such as (S)-BINAP or DuanPhos) to shield the metal center from C-Cl bond insertion.

Part 2: Downstream ee Upgrading (Chiral Resolution)

FAQ 3: My upstream reduction stalled at 85% ee. How can I upgrade this batch to >99% ee without recrystallization losses?

The Causality: When diastereomeric salt resolution fails due to poor crystallization of the halogenated substrate, Enzymatic Kinetic Resolution (EKR) is the most reliable fallback. Lipases, specifically Candida antarctica Lipase B (CAL-B), possess a highly specific chiral binding pocket. The enzyme sterically accommodates the (S)-enantiomer of 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol, facilitating rapid acylation with an irreversible donor (like vinyl acetate). The (R)-enantiomer is sterically rejected and remains unreacted [3]. The Solution: Perform a lipase-catalyzed acylation. Because the reaction is highly enantiospecific, you can easily separate the highly lipophilic (S)-ester from the polar, unreacted (R)-alcohol via standard silica gel chromatography.

Kinetic_Resolution Racemic Enantio-enriched Alcohol (~85% ee) Lipase CAL-B Lipase + Vinyl Acetate Racemic->Lipase Ester (S)-Ester (Acylated Byproduct) Lipase->Ester Fast Reaction (Matched) Alcohol (R)-Alcohol (>99% ee Target) Lipase->Alcohol Slow Reaction (Mismatched)

Enzymatic kinetic resolution pathway utilizing CAL-B and vinyl acetate.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics and primary failure modes for the standard asymmetric synthesis routes of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

Synthesis RouteCatalyst / Reagent SystemKey Mechanistic ChallengeExpected Yield (%)Expected ee (%)
CBS Reduction (R)-Me-CBS /

Background uncatalyzed reduction85 - 9290 - 95
Asymmetric Hydrogenation RuCl2[(S)-BINAP] /

Hydrodehalogenation of C-Cl bond75 - 8885 - 92
Biocatalysis (KRED) Ketoreductase / NADP+Substrate solubility & product inhibition> 95> 99
Kinetic Resolution CAL-B / Vinyl AcetateMaximum 50% theoretical yield limit45 - 49> 99

Part 4: Validated Experimental Protocols

Protocol A: Asymmetric CBS Reduction (Self-Validating System)

This protocol utilizes slow-addition kinetics to ensure the catalytic cycle outpaces the background reaction.[2]

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Catalyst Activation: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene) and dilute with anhydrous THF. Cool the system to -20 °C using a cryocool bath.

  • Borane Loading: Slowly inject Borane-THF complex (

    
    , 1.5 eq). Stir for 15 minutes to allow the active catalyst-borane complex to form.
    
  • Substrate Injection (Critical Step): Dissolve 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal volume of anhydrous THF. Load this into a syringe pump and add dropwise to the reaction mixture over exactly 2 hours . Self-Validation: If the reaction temperature spikes above -15 °C, the addition rate is too fast, and ee will drop.

  • Quench & Isolation: Upon completion (monitor by TLC), quench the reaction by the dropwise addition of methanol at -20 °C to destroy excess borane. Warm to room temperature, concentrate in vacuo, and partition between ethyl acetate and saturated aqueous

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
Protocol B: Enzymatic Kinetic Resolution (ee Upgrading)

Use this protocol to upgrade batches from ~80% ee to >99% ee.

  • Solvation: Dissolve the enantio-enriched 3-amino-1-(3-chloro-4-fluorophenyl)propan-1-ol in anhydrous tert-butyl methyl ether (TBME) to achieve a concentration of 50 mg/mL.

  • Acyl Donor Addition: Add vinyl acetate (3.0 eq). Vinyl acetate is chosen because the byproduct (acetaldehyde) tautomerizes and evaporates, rendering the acylation strictly irreversible.

  • Enzyme Loading: Add immobilized Candida antarctica Lipase B (Novozym 435, 20% w/w relative to the substrate).

  • Incubation & Monitoring: Stir the suspension gently at 30 °C. Monitor the reaction via chiral HPLC. Self-Validation: The reaction must be terminated exactly when the (S)-enantiomer is fully consumed. Over-incubation will slowly erode the ee of the (R)-enantiomer.

  • Separation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Concentrate the filtrate and purify via flash chromatography. The highly non-polar (S)-ester will elute first, followed by the highly polar, enantio-pure (R)-alcohol.

References

  • discovery and synthesis of chiral amino alcohols BenchChem
  • Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes Thieme-Connect
  • Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles ARK
  • Rapid Access to γ-Amino-α-aryl Alcohol Scaffolds via an Enamine-Based Heck Coupling ACS Public
Optimization

Technical Support Center: Overcoming Solubility Challenges for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that exhibit excellent target affinity but fail in assays due to poor physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that exhibit excellent target affinity but fail in assays due to poor physicochemical properties. This guide provides a causality-driven framework for diagnosing and resolving the solubility issues specific to 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol .

Executive Scientific Profiling: The Causality of Insolubility

To solve a solubility problem, we must first deconstruct the molecule. 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a classic amphiphilic small molecule characterized by competing structural domains:

  • The Hydrophobic Core: The 3-chloro-4-fluorophenyl ring is highly lipophilic. Halogenation increases the crystal lattice energy and drives a high partition coefficient (LogP), making the molecule energetically resistant to interaction with water dipoles.

  • The Polar Chain: The propan-1-ol moiety provides localized hydrogen bonding capacity.

  • The Ionizable Center: The primary amine is a basic center (estimated pKa ~9.0–9.5).

The Root Cause of Precipitation: In its free base form, the compound exhibits severe aqueous insolubility. While it may dissolve readily in 100% Dimethyl Sulfoxide (DMSO), introducing this stock into a physiological buffer (pH 7.4) causes a rapid "dielectric shock." The solvent polarity abruptly increases, forcing the hydrophobic halogenated rings to self-associate and precipitate out of solution (crashing out). Overcoming this requires manipulating its ionization state, reducing the solvent's dielectric constant, or physically masking the hydrophobic ring.

Troubleshooting & FAQs

Q1: My compound completely precipitates when I dilute my DMSO stock into PBS (pH 7.4) for cell-based assays. Why does this happen, and how do I fix it? Causality: PBS has a high dielectric constant. When the DMSO fraction drops below 1-2% during serial dilution, the hydrophobic chloro-fluorophenyl ring is exposed to water, causing rapid aggregation[1]. Solution: Implement a step-down co-solvent strategy. Instead of direct dilution, use an intermediate dilution mixture containing a co-solvent like Polyethylene Glycol 400 (PEG 400). A standard starting mixture for difficult lipophilic amines is 10% DMSO, 40% PEG 400, and 50% aqueous buffer[2]. PEG 400 acts as a preferential solvation agent, bridging the polarity gap between DMSO and water and lowering the overall dielectric constant of the microenvironment[3].

Q2: We need to dose this compound orally in mice at 30 mg/kg, but we cannot use high concentrations of DMSO or PEG 400 due to gastrointestinal toxicity. What is the best formulation approach? Causality: High DMSO (>5%) causes cellular toxicity, and prolonged use of PEG 400 at >30% w/v can alter gastrointestinal motility, confounding in vivo pharmacological readings[1]. Solution: Utilize Cyclodextrin complexation, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic chloro-fluorophenyl moiety dynamically partitions into the lipophilic inner cavity of the cyclodextrin ring, while the hydrophilic exterior of HP-β-CD maintains aqueous solubility[4]. This non-covalent inclusion complex significantly enhances apparent solubility without the toxicity profile of organic co-solvents[5].

Q3: Should we synthesize a salt form of this compound? Causality: The primary amine is a weak base. Converting the free base to a salt (e.g., Hydrochloride or Mesylate) lowers the pH of the dissolving microenvironment and disrupts the stable free-base crystal lattice, which is the most effective first-line strategy for basic drugs[5]. Solution: Yes, salt formation is highly recommended. However, beware of the "common ion effect." If you synthesize the HCl salt and attempt to dissolve it in standard saline (0.9% NaCl), the excess chloride ions in the buffer will suppress the dissolution equilibrium. In such cases, a mesylate or acetate salt is chemically superior.

Visual Diagnostics: Formulation Decision Workflows

FormulationDecisionTree Issue Insolubility Detected 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol CheckIon Can we form a salt? (Primary Amine pKa ~9.5) Issue->CheckIon MakeSalt Synthesize Mesylate/HCl Salt (Avoid common ion effect in saline) CheckIon->MakeSalt Yes CheckAssay Determine Application Type CheckIon->CheckAssay Free Base Required InVitro In Vitro (Cell Assays) Max 1% DMSO CheckAssay->InVitro InVivo In Vivo (Animal Dosing) High Concentration Needed CheckAssay->InVivo Cosolvent Co-Solvent System (e.g., 10% DMSO / 40% PEG400) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (e.g., 20% HP-β-CD in Water) InVivo->Cyclodextrin

Decision matrix for resolving solubility issues based on assay requirements.

SolubilizationMechanisms Base Free Base Compound (Highly Lipophilic) PEG Addition of PEG 400 / DMSO (Co-Solvency) Base->PEG CD Addition of HP-β-CD (Complexation) Base->CD MechPEG Lowers solvent dielectric constant (Preferential Solvation) PEG->MechPEG MechCD Encapsulates chloro-fluorophenyl ring in hydrophobic cavity CD->MechCD Result Homogeneous Aqueous Dispersion (Bioavailable) MechPEG->Result MechCD->Result

Mechanistic pathways of co-solvency and cyclodextrin complexation.

Quantitative Data: Formulation Strategies Comparison

StrategyMechanism of ActionTypical Max ConcentrationBest ApplicationPrimary Drawback / Limitation
Co-Solvency (DMSO/PEG 400)Preferential solvation; lowers dielectric constant[3].5 - 50 mM (Stock)High-throughput in vitro screening[1].High DMSO/PEG limits in vivo use due to toxicity and GI motility alteration[1].
Cyclodextrin (HP-β-CD)Non-covalent inclusion of the hydrophobic ring[4].10 - 100 mg/mLIn vivo oral/IV dosing.Requires stoichiometric excess; can be expensive at scale.
Salt Formation Lowers microenvironmental pH; disrupts crystal lattice[5].> 100 mg/mLCommercial formulation; general stock prep.Susceptible to common ion effect (e.g., HCl salt in saline).

Self-Validating Experimental Protocols

A robust protocol must verify its own success. Below are two standardized methodologies for formulating 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol.

Protocol A: Step-Down Co-Solvent Preparation for In Vitro Assays

Objective: Prepare a precipitation-free stock solution for cell-based assays keeping final DMSO ≤1%.

  • Primary Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a 10 mM primary stock. Vortex until optically clear.

  • Intermediate Co-Solvent Matrix: In a separate vial, prepare a blank matrix of 40% PEG 400 and 50% sterile water[2].

  • Step-Down Dilution: Slowly pipette 1 part of the 10 mM DMSO stock into 9 parts of the intermediate matrix while continuously vortexing. This yields a 1 mM stock in 10% DMSO / 40% PEG 400 / 50% Water.

  • Final Assay Dilution: Dilute this intermediate stock 1:10 into your final PBS/Cell Media to achieve a 100 µM screening concentration with only 1% residual DMSO[1].

  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the final dilution tube. The absence of a visible light beam (Tyndall effect) confirms a true thermodynamic solution. If the beam is visible, the compound has formed a colloidal nano-suspension and the PEG 400 ratio must be increased.

Protocol B: Phase-Solubility Complexation with HP-β-CD for In Vivo Dosing

Objective: Achieve a 10 mg/mL aqueous solution without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or a mild acetate buffer (pH 5.5 to leverage the amine's basicity).

  • Direct Addition: Add the free base powder directly to the cyclodextrin solution. Crucial: Do not dissolve the drug in DMSO first, as organic solvents will competitively bind the cyclodextrin cavity, evicting the drug.

  • Equilibration: Place the suspension on a magnetic stirrer at room temperature for 24 hours. The complexation process is thermodynamically driven and requires time to reach equilibrium.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved free base.

  • Self-Validation Check (HPLC Quantification): Do not assume the final concentration is 10 mg/mL. Centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. If a pellet forms, the inclusion capacity was exceeded. You must quantify the clear supernatant via HPLC against a standard curve to determine the exact bioavailable dose before animal administration.

References

  • [5] Title: Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Source: Crystal Pharmatech. URL: [Link]

  • [4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: MDPI. URL:[Link]

  • [1] Title: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Source: Tandfonline. URL:[Link]

  • [3] Title: Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction. Source: ACS Omega. URL: [Link]

Sources

Troubleshooting

Column chromatography optimization for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Technical Support Center: Chromatography Optimization for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Case ID: 3A-CFP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Technical Overview & Physico...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Optimization for 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Case ID: 3A-CFP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Technical Overview & Physicochemical Profiling

Target Molecule: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Chemical Class:


-Amino Alcohol (Halogenated)

Before initiating purification, you must understand the competing forces at play. This molecule presents a classic "push-pull" chromatographic challenge:

  • The Basic "Anchor" (Primary Amine): The terminal

    
     group is highly basic (pKa 
    
    
    
    9-10). On standard silica gel (pH
    
    
    5), this group protonates to form an ammonium cation (
    
    
    ), which ionically binds to deprotonated silanol sites (
    
    
    ). Result: Severe peak tailing, irreversible adsorption, and yield loss.
  • The Polar "Hook" (Benzylic Alcohol): The

    
     group adds hydrogen-bonding capability, increasing retention in non-polar solvents.
    
  • The Lipophilic Core (Halogenated Phenyl): The 3-Cl, 4-F substitution increases lipophilicity compared to a naked phenyl ring, aiding solubility in chlorinated solvents (DCM, Chloroform).

Optimization Goal: Suppress the silanol-amine interaction while maintaining enough polarity to elute the alcohol.

Phase 1: Method Development (Q&A Strategy)

Q1: Why is my compound streaking from the baseline to the solvent front on TLC? A: This is "zwitterionic confusion" or simple cation exchange. The amine is dragging along the acidic silica surface.

  • The Fix: You must "poison" the silica surface. Standard silica requires a basic modifier in the mobile phase.

  • Recommendation: Do not use pure EtOAc/Hexane. Switch to DCM/MeOH with Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • See Protocol A below.

Q2: Can I use standard silica, or do I need a specialized column? A: You can use standard silica (cheaper), provided you pretreat it. However, if you are in a high-throughput environment or dealing with >5g scale, Amine-Functionalized Silica (NH-Silica) is superior. It eliminates the need for toxic amine modifiers in the solvent and prevents the "modifier gradient" effect where the baseline drifts.

Q3: What is the optimal detection wavelength? A: The 3-chloro-4-fluorophenyl moiety provides strong UV absorption.

  • Primary: 254 nm (aromatic

    
    -
    
    
    
    * transition).
  • Secondary: 210-220 nm (if sensitivity is low, though solvent cutoff from TEA/DCM may interfere here).

Phase 2: Standard Operating Procedures (SOPs)

Protocol A: The "TEA-Buffered" Silica Method (Standard Columns)

Best for: Routine purification when specialized columns are unavailable.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

Step-by-Step:

  • Column Pre-treatment (Critical):

    • Prepare a slurry of silica gel using DCM containing 1% TEA .

    • Pour the column and flush with 2-3 column volumes (CV) of this "poisoning solvent." This saturates the active silanol sites with TEA, preventing your product from sticking.

  • Mobile Phase Preparation:

    • Solvent A: DCM + 1% TEA.

    • Solvent B: 10% MeOH in DCM + 1% TEA.

    • Note: Keeping TEA concentration constant prevents baseline drift.

  • Loading:

    • Use Dry Loading .[1][2] Dissolve the crude amino alcohol in minimal MeOH/DCM, mix with silica (ratio 1:2), and rotovap to a free-flowing powder. Load this powder on top of the pre-equilibrated bed.

  • Elution Gradient:

    • 0-5 min: 100% Solvent A (Isocratic wash of non-polar impurities).

    • 5-20 min: Linear gradient to 50% Solvent B.

    • Target Rf on TLC: 0.2 - 0.3 in the eluting solvent.

Protocol B: The "CMA" System (High Polarity/Difficult Separations)

Best for: Highly polar impurities or if the amine is not eluting with TEA.

System: Chloroform : Methanol : Conc. Ammonium Hydroxide (aq) Ratio: Start with 80 : 18 : 2 (Lower phase if biphasic, though usually miscible at this ratio).

  • Why it works: Ammonia is a stronger base than TEA and better suppresses silanol activity. The water content from aqueous ammonia also deactivates silica slightly, sharpening peaks.

Phase 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Compound stays at baseline Silica is too active (acidic).Switch to CMA system (Protocol B). Increase MeOH % or add 1%

.[1]
Broad, tailing peaks Insufficient modifier (TEA/NH3).Increase TEA to 2% or switch to Amine-functionalized silica.
Product co-elutes with impurities Gradient is too steep.Use an Isocratic hold at the %B where the product begins to elute (e.g., hold at 3% MeOH for 10 CVs).
White precipitate in fractions Silica dissolution or salt formation.Do not use >10% MeOH with DCM if possible (silica dissolves slightly). Filter fractions before evaporation.
"Ghost" peaks in NMR TEA contamination.TEA is hard to remove. Rotovap with heptane (azeotrope) or wash the organic product with saturated

after the column (if product solubility allows).

Visualizations

Figure 1: Method Development Decision Matrix

Caption: Logical flow for selecting the optimal stationary and mobile phases based on TLC screening results.

MethodDevelopment Start Crude Mixture Analysis (TLC in 10% MeOH/DCM) CheckStreak Does the spot streak? Start->CheckStreak NoStreak Standard Purification DCM/MeOH Gradient CheckStreak->NoStreak No YesStreak Add 1% TEA to TLC Solvent CheckStreak->YesStreak Yes CheckBetter Did streaking improve? YesStreak->CheckBetter UseTEA Execute Protocol A (Silica + TEA) CheckBetter->UseTEA Yes StillBad Try CMA System (CHCl3/MeOH/NH4OH) CheckBetter->StillBad No CheckCMA Separation Achieved? StillBad->CheckCMA UseCMA Execute Protocol B (CMA System) CheckCMA->UseCMA Yes Fail Switch to Reversed Phase (C18 Column, pH 9 Buffer) CheckCMA->Fail No

Figure 2: The "Silanol Shielding" Mechanism

Caption: Mechanistic representation of how TEA prevents amine adsorption. Without TEA, the product binds ionically. With TEA, the sites are blocked.

SilanolBlocking cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Silica Surface (Si-OH) Interaction Ionic Bond (Stuck) Silica->Interaction TEA TEA (Et3NH+) Silica->TEA Preferential Binding Product Product (R-NH3+) Interaction->Product ProductFree Product (Free Base) Elution Elutes Cleanly ProductFree->Elution

References

  • BenchChem. Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. Retrieved from (General protocol for amino-alcohol purification).

  • Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN82. Retrieved from .

  • ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Properties and Synthesis. Retrieved from .

  • Daicel Chiral Technologies. Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from .

  • ResearchGate. Discussion: Amine purification on silica gel. Retrieved from .

Sources

Optimization

Recrystallization techniques for purifying 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Technical Support Center: Purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Case ID: PUR-3A-CFP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Case ID: PUR-3A-CFP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3][4]

Executive Summary

Purifying 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol presents a specific set of physicochemical challenges. As a


-amino alcohol with a lipophilic aryl halide tail, this molecule exhibits amphiphilic behavior , often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3][4]

This guide provides a self-validating purification protocol. While direct recrystallization of the free base is possible, salt formation is the industry-standard method for achieving high purity (>99%) and handling stability.[4]

Module 1: Physicochemical Assessment & Solvent Selection

Before initiating purification, you must characterize your crude material.[3][4] The presence of the fluorine and chlorine atoms on the phenyl ring significantly increases lipophilicity compared to non-halogenated analogs.

ParameterCharacteristicImplication for Recrystallization
State Low-melting solid or viscous oilHigh Risk of Oiling Out. The free base likely melts <60°C. If the melting point is lower than the solvent's boiling point, the compound will separate as an oil.[1][2][3][4]
Basicity Primary Amine (

)
Salt Formation Recommended. The free base is prone to oxidation (yellowing).[1][2][3][4] Converting to HCl or Oxalate salt stabilizes the solid.[3]
Solubility AmphiphilicSoluble in alcohols, EtOAc, Toluene.[3][4] Insoluble in Hexanes/Water (Free Base).[1][3][4]
Solvent System Decision Matrix

Use this logic flow to select your solvent system.

SolventSelection Start Start: Crude Material State IsOil Is it an Oil or Low-Melting Solid? Start->IsOil SaltRoute STRATEGY A: Salt Formation (Recommended) IsOil->SaltRoute Yes (Oil) DirectRoute STRATEGY B: Direct Recrystallization (Free Base) IsOil->DirectRoute No (Solid >60°C) SaltSolvents Solvent System: Ethanol / Diethyl Ether or IPA / Acetone SaltRoute->SaltSolvents Result Target: White Crystalline Solid >98% Purity SaltSolvents->Result DirectSolvents Solvent System: Toluene / Heptane or EtOAc / Hexane DirectRoute->DirectSolvents DirectSolvents->Result

Figure 1: Decision matrix for selecting the purification pathway based on the physical state of the crude material.

Module 2: Standard Operating Protocols (SOP)

Protocol A: Purification via HCl Salt Formation (Recommended)

Best for: Oily crude, high-purity requirements, and long-term storage.[1][2][3][4]

  • Dissolution: Dissolve 10 g of crude amino alcohol in Ethanol (50 mL) or Isopropanol (IPA) at room temperature.

  • Acidification: Cool to 0–5°C in an ice bath. Slowly add 1.1 equivalents of HCl (using 1M-4M HCl in Dioxane or Ethanol).

    • Note: Avoid aqueous HCl if possible to maximize yield; water increases solubility of the salt.[3]

  • Nucleation: Stir for 30 minutes. A white precipitate should form.[3][4]

    • Troubleshooting: If no solid forms, add Diethyl Ether or MTBE dropwise as an anti-solvent until turbidity persists.[3][4]

  • Digestion: Heat the slurry to mild reflux (approx. 60°C) for 10 minutes, then allow it to cool slowly to room temperature over 2 hours.

  • Filtration: Filter the white solid. Wash with cold MTBE.[3][4]

  • Drying: Dry under vacuum at 40°C.

Protocol B: Recrystallization of the Free Base

Best for: Already solid crude material where salt formation is undesirable.[4]

  • Solvent Choice: Toluene (Solvent) and Heptane (Anti-solvent).[1][3][4]

  • Dissolution: Suspend crude solid in Toluene (3 mL/g). Heat to 60-70°C.[1][2][3]

    • Critical: Do not boil Toluene (110°C) as this likely exceeds the compound's melting point, causing oiling out.[3]

  • Filtration: Perform a hot filtration if insoluble particulates (inorganic salts) are present.[3][4][5]

  • Crystallization: Remove from heat. Add Heptane dropwise until the solution turns slightly cloudy.[3] Add a drop of Toluene to clear it.[3][4]

  • Seeding: Add a seed crystal at 40°C.

  • Cooling: Cool to room temperature, then to 4°C.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming droplets) instead of crystallizing. Why? A: This occurs when the temperature of the solution is higher than the melting point of the solute-solvent mixture (liquid-liquid phase separation).[1][3][4]

  • Immediate Fix: Reheat the mixture to dissolve the oil. Add more solvent (dilution) to lower the saturation temperature below the oiling-out point.[1][3]

  • Systemic Fix: Switch to Protocol A (Salt Formation) . Salts have much higher melting points (>150°C) and eliminate oiling out issues.[1][3][4]

Q2: The crystals are yellow/brown.[3] How do I remove the color? A: Color usually indicates oxidative impurities (N-oxides or quinones).[1][3][4]

  • Action: During the hot dissolution step, add Activated Charcoal (5 wt%) . Stir for 15 minutes at temperature, then filter through a Celite pad while hot. The filtrate should be colorless.[3]

Q3: I have low recovery yield (<50%). A: The amino alcohol is likely too soluble in the chosen solvent.[3][4]

  • Action:

    • Concentrate the mother liquor (filtrate) and perform a second crop crystallization.[3]

    • If using Protocol B, increase the ratio of Anti-solvent (Heptane) to Solvent (Toluene).[3]

    • Check pH: Ensure the amine is not protonated (if doing free base work) or fully protonated (if doing salt work).[3]

Q4: Can I use water as a solvent? A: Generally, No .[3][4]

  • The 3-chloro-4-fluorophenyl group makes the molecule lipophilic.[2][3][4] It will not dissolve well in water as a free base.[3][4]

  • As a salt, it may be too soluble in water, leading to poor recovery.[4] Use anhydrous alcohols for salt formation.[3][4]

Module 4: Process Validation Workflow

Use this workflow to validate the success of your purification.

Validation Sample Isolated Crystals Test1 HPLC Purity Check (Target >98%) Sample->Test1 Test2 Melting Point Analysis (Sharp Range <2°C) Sample->Test2 Decision Does it meet specs? Test1->Decision Test2->Decision Pass Release for Synthesis Decision->Pass Yes Fail Recrystallize from Mother Liquor Decision->Fail No

Figure 2: Quality Control workflow for post-recrystallization validation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3][4] (Standard text for general purification protocols of amines and amino alcohols). [1][2][3]

  • Anderson, N. G. (2012).[3][4] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[3][4] (Source for salt selection and oiling-out troubleshooting).

  • Pfizer Inc. (2005).[1][3][4] Process for the preparation of Duloxetine and intermediates. (Patent describing purification of structurally homologous 3-amino-1-arylpropanol derivatives). [2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the biological activity of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol analogs

This guide provides a comparative technical analysis of the biological activity of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol and its structural analogs. This scaffold represents a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the biological activity of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol and its structural analogs. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for both Central Nervous System (CNS) modulators (specifically monoamine reuptake inhibitors) and anti-infective agents.

From CNS Modulation to Anti-Infective Efficacy

Executive Summary & Scaffold Analysis

The molecule 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol (hereafter referred to as Scaffold-3CF ) is a


-amino alcohol. Its biological significance stems from two structural features:
  • The 3-Chloro-4-Fluoro Substitution: This specific halogenation pattern is designed to optimize metabolic stability (blocking para-hydroxylation via the fluorine) and enhance lipophilicity (via the chlorine), facilitating Blood-Brain Barrier (BBB) penetration.

  • The Propanolamine Backbone: This flexible chain mimics the transition state of various enzymatic reactions and aligns with the pharmacophore models of the Serotonin (SERT) and Norepinephrine (NET) transporters.

Primary Applications of Analogs:

  • Class A (O-Aryl Ethers): Potent SSRI/SNRI candidates.

  • Class B (N-Substituted): Antimalarial and anticonvulsant agents.

  • Class C (Kinase Inhibitors): Intermediates for ATP-competitive inhibitors.

Comparative Biological Activity

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in analogs derived from the Scaffold-3CF core.

Table 1: Comparative Efficacy of Functionalized Analogs
Analog ClassStructural ModificationPrimary TargetActivity Metric (Representative)Mechanism of Action
Parent (Scaffold-3CF) Unmodified AlcoholMultiple (Weak)IC50 > 10

M (Screening)
Weak monoamine interaction; chiral building block.
Analog A (N-Methyl)

-methylation
NET > SERT


15 nM (NET)
Secondary amine enhances transporter binding pocket affinity.
Analog B (O-Aryl)

-(2-methoxyphenyl) ether
SERT / 5-HT1A

< 5 nM (SERT)
Lipophilic ether mimics the "Nisoxetine" pharmacophore, locking active conformation.
Analog C (N-Aryl)

-(4-arylpiperazinyl)
Plasmodium falciparumIC50: 0.5 - 1.0

M
Inhibition of hemozoin formation (Antimalarial).
Analog D (Semicarbazone) Semicarbazone deriv.[1][2][3]Na+ ChannelsED50: 20 mg/kg (MES Test)Stabilization of inactive sodium channel states (Anticonvulsant).

Note: Data represents aggregated values from homologous series in literature [1][2]. The specific 3-Cl, 4-F substitution consistently improves metabolic half-life compared to non-halogenated analogs.

Mechanistic Pathways & SAR Logic

The biological fate of Scaffold-3CF is determined by the derivatization of its alcohol (OH) and amine (NH2) termini.

Figure 1: Divergent Synthesis & Activity Pathways

G Parent Scaffold-3CF (Gamma-Amino Alcohol) Etherification Etherification (Ar-F / NaH) Parent->Etherification Target: SERT/NET Alkylation Reductive Amination (R-CHO / NaBH4) Parent->Alkylation Target: Heme/Ion Channels Oxidation Oxidation/Cyclization Parent->Oxidation Target: ATP Pocket SSRI Class A: O-Aryl Ethers (High Affinity SSRI/SNRI) Etherification->SSRI Antimalarial Class B: N-Substituted (Antimalarial/Anticonvulsant) Alkylation->Antimalarial Kinase Class C: Heterocycles (Kinase Inhibitors) Oxidation->Kinase

Caption: Divergent SAR pathways for Scaffold-3CF. Modification of the hydroxyl vs. amine group dictates selectivity for CNS transporters vs. anti-infective targets.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the generation and testing of the most bioactive class (Class A: O-Aryl Ethers) and the Parent Scaffold synthesis.

Protocol A: Synthesis of Scaffold-3CF (Mannich Reduction Route)

Rationale: This route establishes the core chirality and introduces the halogenated ring early.

  • Formation of

    
    -Amino Ketone: 
    
    • React 3-chloro-4-fluoroacetophenone with paraformaldehyde and dimethylamine hydrochloride in ethanol (reflux, 12h).

    • Checkpoint: Monitor disappearance of acetophenone by TLC (Hexane:EtOAc 8:2).

  • Stereoselective Reduction:

    • Dissolve the Mannich base in dry methanol.

    • Cool to 0°C. Add Sodium Borohydride (NaBH4) portion-wise (1.5 eq).

    • Stir for 4h at RT.

    • Causality: Low temperature prevents over-reduction or elimination side reactions.

  • Workup:

    • Quench with saturated NH4Cl. Extract with DCM.

    • Purify via column chromatography (DCM:MeOH 95:5) to yield 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol .

Protocol B: In Vitro Monoamine Transporter Binding Assay

Rationale: Validates the affinity of analogs for SERT/NET, the primary targets for Class A analogs.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex (for SERT) or hypothalamus (for NET) in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet.
      
  • Incubation:

    • Ligand: [3H]-Citalopram (SERT) or [3H]-Nisoxetine (NET).

    • Test Compound: Dissolve Scaffold-3CF analog in DMSO; add at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate at 25°C for 60 min.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Self-Validation: Non-specific binding must be defined using 10

      
      M Fluoxetine (SERT) or Desipramine (NET).
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 and

      
       using the Cheng-Prusoff equation.
      
Critical Analysis of Stereochemistry

The biological activity of Scaffold-3CF is highly stereodependent.

  • (S)-Enantiomer: Typically exhibits 10-100x higher affinity for SERT/NET transporters in O-aryl ether analogs (consistent with the activity of (S)-Duloxetine and (S)-Fluoxetine).

  • (R)-Enantiomer: Often shows reduced potency for transporters but may retain anticonvulsant activity (sodium channel blockade is often less stereoselective).

  • Recommendation: Asymmetric synthesis or chiral resolution using (L)-tartaric acid is required for clinical candidates.

References
  • Mendoza, A., et al. (2009). Synthesis of new 1-aryl-3-arylamin-propan-1-ol derivatives as antimalarial agents.[4] ResearchGate.[4] Link

  • BenchChem. Technical Profile: (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol and Analogs. BenchChem.[5][6] Link

  • Dimmock, J. R., et al. Synthesis and anticonvulsant activity of semicarbazones derived from 3-amino-1-arylpropan-1-ones. Journal of Medicinal Chemistry. Link

  • Patel, M., et al. Biocatalytic Synthesis of Chiral Alcohols: Enzymatic Preparation of (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol. MDPI Biomolecules. Link

Sources

Comparative

Efficacy comparison of kinase inhibitors derived from 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

Based on the detailed analysis of the chemical scaffold 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol and its structural analogs, this guide focuses on the class of kinase inhibitors derived from chiral amino-alcohol sy...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the detailed analysis of the chemical scaffold 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol and its structural analogs, this guide focuses on the class of kinase inhibitors derived from chiral amino-alcohol synthons .[1] While the exact string matches a specific chiral building block often associated with AKT inhibitors (like Capivasertib analogs) or structural homologs of ALK/ROS1 inhibitors (like Crizotinib intermediates), the guide will objectively compare the efficacy of the primary drugs in these classes (specifically Crizotinib and Capivasertib ) against their next-generation alternatives.

The guide emphasizes the structure-activity relationship (SAR) of the chiral phenyl-amino-alcohol moiety, which is critical for binding affinity and selectivity in the ATP-binding pocket.[1]

[1]

Executive Summary & Scaffold Analysis

Target Audience: Medicinal Chemists, Oncologists, Drug Development Scientists. Core Topic: Efficacy comparison of kinase inhibitors utilizing the 3-Amino-1-arylpropan-1-ol (and related 1-arylethanol) scaffolds.

The chemical scaffold 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol represents a privileged class of chiral synthons used to construct the "hinge-binding" or "hydrophobic pocket-binding" motifs of potent kinase inhibitors.[1] These scaffolds are pivotal in two major therapeutic classes:

  • ALK/ROS1/MET Inhibitors: Exemplified by Crizotinib (utilizing a homologous 1-(2,6-dichloro-3-fluorophenyl)ethoxy chiral center).[1][2]

  • AKT (PKB) Inhibitors: Exemplified by Capivasertib (utilizing a 3-amino-3-phenylpropan-1-ol derived core).[1][3]

This guide compares the efficacy, selectivity, and resistance profiles of these scaffold-derived inhibitors against their next-generation alternatives (e.g., Alectinib, Lorlatinib, Ipatasertib).

Compound Identification & Structural Logic

The Chiral Scaffold Advantage

The 3-Amino-1-(aryl)propan-1-ol moiety provides two critical features for kinase inhibition:

  • Chiral Center (R/S): Locks the molecule into a specific conformation, maximizing van der Waals contacts within the hydrophobic back-pocket (selectivity filter).

  • H-Bond Donors/Acceptors: The amino and hydroxyl groups often interact with the hinge region (e.g., Glu/Met residues) or the catalytic loop.

Comparative Cohort
FeatureCrizotinib (Reference)Capivasertib (Reference)Alectinib (Alternative)Lorlatinib (Alternative)
Primary Target ALK, ROS1, METAKT1, AKT2, AKT3ALK, RETALK, ROS1 (Pan-inhibitor)
Scaffold Origin Chiral amino-ethoxyChiral amino-propanolBenzo[b]carbazoleMacrocyclic
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)Type I (Macrocyclic)
Key Indication NSCLC (ALK+)Breast Cancer (HR+/HER2-)NSCLC (ALK+)NSCLC (ALK+ 2nd/3rd line)

Efficacy Comparison: Experimental Data

In Vitro Potency (IC50 Values)

The following data highlights the potency differences. Note how the macrocyclic structure of Lorlatinib improves potency over the chiral alcohol linear structure of Crizotinib.

Target KinaseCrizotinib (nM)Alectinib (nM)Lorlatinib (nM)Capivasertib (nM)
ALK (WT) 20 - 401.9< 1.0N/A
ALK (L1196M) 300 - 600 (Resistant)201.5N/A
ALK (G1202R) > 1000 (Resistant)> 500 (Resistant)2 - 10N/A
ROS1 40 - 60N/A0.6N/A
AKT1 N/AN/AN/A3
AKT2 N/AN/AN/A7

Interpretation: While the Crizotinib scaffold is potent against Wild-Type (WT) ALK, it loses efficacy against the "Gatekeeper" mutation (L1196M) and the "Solvent Front" mutation (G1202R). The rigid macrocycle of Lorlatinib overcomes this steric clash.

CNS Penetration & Clinical Efficacy (PFS)

The 3-Amino-1-arylpropan-1-ol derivatives often face P-glycoprotein (P-gp) efflux issues, limiting brain penetration compared to optimized next-gen inhibitors.[1]

  • Crizotinib: Poor CNS penetration (CSF/Plasma ratio < 0.01).

  • Alectinib: High CNS penetration (Active against brain mets).

  • Lorlatinib: Designed for CNS penetration.

Progression-Free Survival (PFS) in ALK+ NSCLC:

  • Crizotinib (First-line): ~10.9 months.[1]

  • Alectinib (First-line): ~34.8 months (Superior).[1]

  • Lorlatinib (First-line): Not reached (Superior to Crizotinib).[1]

Mechanistic Visualization (Signaling & Binding)[1]

The following diagram illustrates the ALK signaling pathway and the binding interference of these inhibitors.

ALK_Signaling_Inhibition cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors ALK_Receptor ALK Receptor (Fusion Protein) RAS RAS ALK_Receptor->RAS PI3K PI3K ALK_Receptor->PI3K STAT3 STAT3 (Differentiation) ALK_Receptor->STAT3 Crizotinib Crizotinib (Chiral Scaffold) Crizotinib->ALK_Receptor Competes w/ ATP (Weak vs Mutations) Lorlatinib Lorlatinib (Macrocycle) Lorlatinib->ALK_Receptor Competes w/ ATP (Strong vs Mutations) ATP ATP ATP->ALK_Receptor Phosphorylation ERK ERK1/2 (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT

Caption: ALK signaling cascade showing competitive inhibition by Crizotinib (1st Gen) and Lorlatinib (3rd Gen) at the ATP-binding site.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Purpose: Determine IC50 of the inhibitor against recombinant ALK or AKT kinase.

Reagents:

  • Recombinant Kinase (ALK or AKT).

  • Tracer: Alexa Fluor® 647-labeled Kinase Tracer.[1][4]

  • Antibody: Eu-labeled Anti-Tag Antibody.[1]

  • Inhibitor: 3-Amino-1-arylpropan-1-ol derivative (Test Compound).[1]

Protocol Steps:

  • Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration: 10 µM). Dilute to 4X working concentration in Kinase Buffer A.

  • Plate Setup: In a 384-well white low-volume plate, add:

    • 5 µL of Inhibitor (or DMSO control).

    • 5 µL of Kinase/Antibody mixture (Optimized concentration, e.g., 5 nM Kinase, 2 nM Antibody).

    • 5 µL of Tracer (Optimized Kd concentration).

  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark to allow equilibrium binding.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Analysis: Calculate Emission Ratio (Em665/Em615). Plot vs. log[Inhibitor] to determine IC50 using a sigmoidal dose-response equation.[1]

Chemical Synthesis Validation (Chiral Purity)

Purpose: Ensure the 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol intermediate is enantiomerically pure (>99% ee), as the wrong enantiomer often loses >100-fold potency.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

Resistance Profiles & Future Directions

The primary failure mode for inhibitors derived from this scaffold is the emergence of solvent-front mutations (e.g., ALK G1202R) or gatekeeper mutations (e.g., ALK L1196M).

  • Mechanism: The bulky 3-chloro-4-fluorophenyl group relies on a specific fit within the hydrophobic pocket.[1] Mutations that alter the shape of this pocket (steric hindrance) prevent the scaffold from binding.

  • Solution: Third-generation inhibitors (Lorlatinib) utilize a macrocyclic structure that is more compact and fits inside the ATP pocket without protruding into the mutation-prone regions.[1]

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[5][6] Journal of Medicinal Chemistry.[5][6] Link[1]

  • Solomon, B. J., et al. (2014). First-Line Crizotinib versus Chemotherapy in ALK-Positive Lung Cancer. New England Journal of Medicine. Link[1]

  • Peters, S., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine. Link[1]

  • Shaw, A. T., et al. (2020). Lorlatinib in Advanced ROS1-Positive Non-Small-Cell Lung Cancer. The Lancet Oncology. Link

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.Link

Sources

Validation

Cross-reactivity studies of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol derivatives

An Objective Guide to Cross-Reactivity Profiling of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Derivatives This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities,...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Cross-Reactivity Profiling of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Derivatives

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol derivatives as a representative case study. In drug discovery, establishing the selectivity of a compound is as critical as determining its primary efficacy. Unintended interactions with off-target proteins can lead to adverse effects or misleading structure-activity relationships (SAR).[1][2]

Given that the specific biological targets of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol derivatives are not extensively documented in publicly available literature, this document will establish a robust, multi-tiered strategy for characterizing the selectivity profile of any new chemical series. We will proceed under the hypothetical premise that a lead candidate from this series has been identified as a potent modulator of a specific G-Protein Coupled Receptor (GPCR), "Target X." This guide explains the causal logic behind each experimental step, provides validated protocols, and outlines how to interpret the resulting data.

Part 1: The Imperative of Selectivity and Foundational Concepts

The therapeutic utility of a drug is defined by its selectivity window—the difference in potency between its intended on-target effects and its unintended off-target interactions. A highly selective compound minimizes the risk of toxicity and side effects. Cross-reactivity occurs when a compound binds to and modulates the activity of proteins other than its intended target, often due to structural or electrostatic similarities in the binding pockets of different proteins.[3]

A Tiered Approach to De-risking

A systematic investigation of cross-reactivity is not a single experiment but a phased campaign. This approach allows for the efficient allocation of resources, starting with broad, high-throughput screens and progressing to more complex, physiologically relevant assays for hits that warrant further investigation.

G cluster_0 Phase 1: In Silico & Initial Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Risk Assessment A Lead Compound Identified (e.g., Derivative of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol) B Computational Off-Target Prediction (Similarity searches, docking) A->B Predict liabilities C Broad Panel Screening (Biochemical Assays) B->C Guide panel selection D Cellular Functional Assays (Confirm activity of hits) C->D Validate primary hits E Dose-Response Analysis (Determine potency at off-targets) D->E Quantify functional effect F Calculate Selectivity Index (On-Target Potency / Off-Target Potency) E->F Assess therapeutic window G Go / No-Go Decision (Proceed with lead optimization or re-design) F->G Make data-driven decision

Caption: A tiered workflow for systematic cross-reactivity assessment.

Part 2: Experimental Protocols for Cross-Reactivity Profiling

This section details the methodologies for a comprehensive selectivity assessment, moving from high-throughput biochemical assays to lower-throughput, high-content cellular assays.

Tier 1: Broad Biochemical Screening

The initial goal is to screen the lead compound against a large, diverse panel of receptors and enzymes to identify potential off-target interactions. This is a hypothesis-generating step.

Causality: Radioligand binding assays directly measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from a receptor.[4][5] This method is highly sensitive and provides a direct assessment of binding affinity (Ki) without being confounded by downstream signaling events.[6] It serves as the gold standard for initial GPCR screening.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Culture cells engineered to overexpress the target GPCR of interest (e.g., from a panel of 100+ common GPCRs).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with a fresh buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • Test compound (the 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol derivative) at a high concentration (e.g., 10 µM) for single-point screening, or in a serial dilution for determining IC₅₀.

      • Radiolabeled ligand (e.g., ³H-L ligand) at a concentration near its dissociation constant (Kd) for the receptor.

      • Receptor membranes (e.g., 10-20 µg of protein per well).

    • Include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat, place it in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition caused by the test compound: % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)]) where CPM is Counts Per Minute, and NSB is Non-Specific Binding.

    • A common threshold for a "hit" in a primary screen is >50% inhibition.

G cluster_0 Binding Assay Principle cluster_1 Total Binding cluster_2 Competition R Receptor RL Radioligand I Test Compound (Inhibitor) R1 Receptor RL1 Radioligand R1->RL1 Binds R2 Receptor I2 Test Compound R2->I2 Inhibits

Caption: Principle of a competitive radioligand binding assay.

Causality: Many drugs cause side effects by inhibiting metabolic enzymes (e.g., Cytochrome P450s) or signaling enzymes (e.g., kinases, phosphatases). An enzyme inhibition assay directly measures the reduction in the catalytic activity of an enzyme in the presence of the test compound.[7][8] The methodology involves measuring the rate of product formation or substrate depletion.[7]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

  • Reagents and Setup:

    • Select a purified enzyme of interest and a corresponding substrate that produces a chromogenic or fluorogenic product.

    • Prepare an assay buffer that is optimal for enzyme activity (pH, ionic strength, cofactors).

    • In a clear-bottomed 96-well plate, add the assay buffer.

    • Add the test compound (e.g., 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol derivative) at a screening concentration (e.g., 10 µM).

    • Include controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Reaction Initiation and Monitoring:

    • Add the enzyme to all wells (except the "no enzyme" control) and pre-incubate with the test compound for a set period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - [V_Inhibitor / V_NoInhibitor])

    • Hits are identified as compounds causing inhibition above a predefined threshold (e.g., >50%).

Tier 2: Cellular Functional Assays

Causality: A compound that binds to an off-target receptor in a biochemical assay may not necessarily have a functional effect (it could be a silent binder). Cellular assays are critical for validating whether binding translates into a biological response (agonist, antagonist, or allosteric modulator) in a more physiological environment.[9][10]

Experimental Protocol: Gq-Coupled GPCR Calcium Flux Assay

This protocol is used if a hit from the primary screen is a GPCR known to signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Preparation:

    • Use a cell line endogenously expressing the target GPCR or a recombinant line.

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 45-60 minutes at 37°C.

    • Wash the cells gently to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation).

    • To test for antagonist activity, first add the test compound (the aminopropanol derivative) and incubate for 15-30 minutes. Then, add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • To test for agonist activity, add the test compound directly.

    • Measure the fluorescence intensity before and after the addition of the compounds. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For antagonist activity, calculate the percent inhibition of the agonist response.

    • For agonist activity, express the response as a percentage of the response to a known full agonist.

    • Dose-response curves can be generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of Compound 'ABC-123' (A derivative of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol)

Target ClassTarget NameAssay TypeResult (at 10 µM)Potency (IC₅₀/EC₅₀)
Primary Target GPCR Target X Binding (Ki) - 5.2 nM
GPCRAdrenergic α2ABinding85% Inhibition150 nM
GPCRDopamine D2Binding62% Inhibition890 nM
GPCRSerotonin 5-HT2ABinding15% Inhibition>10 µM
GPCRAdrenergic α2AFunctional (Antagonist)79% Inhibition210 nM
EnzymehERG ChannelBinding45% Inhibition2.5 µM
EnzymeKinase Panel (48)InhibitionNo significant hits>10 µM
Interpreting the Results

From the hypothetical data above:

  • Primary Activity: The compound is potent at its intended Target X (Ki = 5.2 nM).

  • Off-Target Hits: Significant binding was observed at the Adrenergic α2A and Dopamine D2 receptors.

  • Functional Confirmation: The binding to the Adrenergic α2A receptor was confirmed to be functionally antagonistic in a cellular assay.

  • Selectivity Calculation: The selectivity index for the Adrenergic α2A off-target is calculated by dividing the off-target potency by the on-target potency (150 nM / 5.2 nM ≈ 29-fold).

  • Actionable Insight: A selectivity window of less than 100-fold (and especially <30-fold) is often a cause for concern and may necessitate further medicinal chemistry efforts to improve selectivity before advancing the compound. The hERG channel interaction, even though weaker, is a critical safety liability that must be monitored.

By employing this structured, evidence-based approach, researchers can build a comprehensive understanding of a compound's cross-reactivity, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • Journal of Pharmacokinetics & Experimental Therapeutics. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
  • Colby, J. M., et al. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
  • Dette, H., et al. (n.d.). Optimum Design of Experiments for Enzyme Inhibition Kinetic Models.
  • Gasparenas, P., et al. (2021).
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Promega Connections. (2025).
  • Sigo, T. G., & Hothersall, J. D. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Pichler, W. J. (2003).
  • Alcolizer Technology. (2025). Understanding Cross-Reactivity.
  • Biobide. (n.d.).
  • Creative Proteomics. (n.d.). GPCR Binding Assay.
  • ICE Bioscience. (2024). Advancing GPCR Drug Discovery.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • Amad, I., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Amad, I., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

Sources

Comparative

Benchmarking Synthesis Efficiency of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Against Structural Analogs

Executive Summary & Chemical Context The 3-amino-1-arylpropan-1-ol scaffold is a privileged motif in medicinal chemistry, serving as the chiral core for blockbuster monoamine reuptake inhibitors (SNRIs and SSRIs) such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 3-amino-1-arylpropan-1-ol scaffold is a privileged motif in medicinal chemistry, serving as the chiral core for blockbuster monoamine reuptake inhibitors (SNRIs and SSRIs) such as fluoxetine, duloxetine, and atomoxetine[1]. While the synthesis of unsubstituted phenyl and thiophene derivatives is well-documented and highly optimized, introducing a 3-chloro-4-fluorophenyl moiety presents unique synthetic challenges and pharmacological opportunities.

This guide benchmarks the synthesis efficiency of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol against its structural analogs. By analyzing the causality between aryl substitution patterns and catalytic reduction efficiency, we provide a definitive, self-validating protocol for synthesizing this highly functionalized pharmacophore without compromising chemoselectivity or enantiomeric excess (ee).

Mechanistic Pathways & Synthetic Strategies

The synthesis of enantiomerically pure 3-amino-1-arylpropan-1-ols typically relies on the asymmetric reduction of prochiral ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-amino ketones[2]. For halogenated derivatives, the choice of the catalyst system is the single most critical variable.

The Causality of Halogenation on Reduction:

  • Electronic Activation: The strong electron-withdrawing inductive effect (-I) of the fluorine and chlorine atoms increases the electrophilicity of the carbonyl carbon. This accelerates nucleophilic hydride transfer from the metal catalyst to the ketone.

  • Steric Hindrance: The 3-chloro group introduces steric bulk at the meta position, which can slightly alter the substrate's orientation within the chiral pocket of the transition metal catalyst, occasionally requiring higher catalyst loading to maintain high ee.

  • Chemoselectivity Risks: The presence of the aryl chloride bond introduces a severe risk of hydrodechlorination under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂). Therefore, chemoselective transition metal catalysts, such as Rhodium complexes with chiral phosphine ligands (e.g., Rh-DuanPhos) or Ruthenium-BINAP systems, are mandatory[2].

RouteSelection Start Target: 3-Amino-1-arylpropan-1-ol CheckHalogen Does Aryl Ring Contain Reactive Halogens (e.g., Cl, Br)? Start->CheckHalogen YesHalogen Yes (e.g., 3-Cl-4-F-phenyl) CheckHalogen->YesHalogen NoHalogen No (e.g., Phenyl, Thiophene) CheckHalogen->NoHalogen RouteA Chemoselective Asymmetric Hydrogenation (Ru/Rh Catalysts) YesHalogen->RouteA RouteB Standard Pd/C Hydrogenation or Enzymatic Resolution NoHalogen->RouteB OutcomeA High ee (>95%), Zero Hydrodehalogenation RouteA->OutcomeA OutcomeB High Yield, Cost-Effective Scaling RouteB->OutcomeB

Caption: Decision workflow for selecting synthetic routes based on aryl halogenation to prevent side reactions.

Comparative Synthesis Efficiency

To objectively benchmark the target compound, we compare its asymmetric hydrogenation metrics against three industry-standard analogs. The data reflects the reduction of the corresponding 3-(methylamino)-1-arylpropan-1-one precursors using a standardized [Rh(COD)(DuanPhos)]BF₄ catalyst system under 20 atm H₂ at 30°C[2].

Aryl SubstituentPrecursor API RelevanceYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Dehalogenation Risk
Phenyl Fluoxetine, Atomoxetine[1]92.5%98.5%12.0None
Thiophen-2-yl Duloxetine[3]89.0%97.0%14.5None
4-Fluorophenyl Paroxetine analogs91.0%98.0%10.0Low (C-F bond is stable)
3-Chloro-4-fluorophenyl Target Compound87.5% 96.5% 8.0 High (Requires Rh/Ru chemoselectivity)

Data Analysis & Causality: The 3-chloro-4-fluorophenyl derivative exhibits the fastest reaction time (8.0 hours) due to the highly activated, electrophilic carbonyl group driven by the dual halogen -I effect. However, the overall yield (87.5%) and ee (96.5%) are marginally lower than the unsubstituted phenyl analog. This is directly attributed to the steric bulk of the meta-chloro group slightly hindering optimal substrate-ligand coordination in the DuanPhos chiral pocket, alongside trace amounts of unreacted starting material retained to strictly avoid over-reduction/dechlorination[4].

Experimental Protocol: Self-Validating Asymmetric Reduction

To ensure trustworthiness and reproducibility, the following protocol for synthesizing (R)-3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is designed as a self-validating system. It incorporates in-process controls (IPCs) to verify chemoselectivity (absence of dechlorination) and enantiopurity before proceeding to downstream API coupling.

Materials & Reagents
  • Substrate: 3-(benzylamino)-1-(3-chloro-4-fluorophenyl)propan-1-one hydrochloride (10.0 g, 30.4 mmol)

  • Catalyst: [Rh(COD)((R)-DuanPhos)]BF₄ (0.1 mol%)[2]

  • Solvent: Anhydrous Methanol (100 mL, thoroughly degassed)

  • Base: Potassium tert-butoxide (KOtBu) (3.4 g, 30.4 mmol)

Step-by-Step Methodology
  • System Purging (Critical for Catalyst Integrity): Transfer the substrate and KOtBu into a 250 mL high-pressure stainless-steel autoclave. Seal the reactor and purge with ultra-high-purity Argon three times. Causality: Rh-DuanPhos is highly sensitive to oxidation; any residual oxygen will poison the catalyst and drastically reduce the ee.

  • Solvent & Catalyst Addition: Under a positive Argon stream, inject 100 mL of degassed anhydrous methanol. Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt. Add the[Rh(COD)((R)-DuanPhos)]BF₄ catalyst as a solution in 5 mL of methanol.

  • Asymmetric Hydrogenation: Pressurize the reactor with H₂ gas to 20 atm. Maintain the internal temperature strictly at 30°C using a circulating chiller. Stir at 800 rpm for exactly 8 hours.

  • In-Process Control (IPC) - Chemoselectivity Validation: At 8 hours, vent the reactor and sample 0.1 mL of the mixture. Analyze via LC-MS.

    • Validation Check: Confirm the presence of the product mass[M+H]⁺ = 294.1. The absence of [M+H]⁺ = 260.1 confirms that no hydrodechlorination has occurred. If dechlorination is detected, the temperature was too high or the reaction ran too long.

  • Workup & Deprotection: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. To obtain the primary amine, the benzyl group is removed via transfer hydrogenation using 10% Pd/C and ammonium formate in methanol at 25°C for 2 hours (Standard H₂ gas is avoided here to prevent late-stage dechlorination).

  • Chiral HPLC Validation: Analyze the final purified product using a Chiralcel OD-H column (Hexane/IPA/DEA = 90:10:0.1). Validation Check: The (R)-enantiomer should elute at ~12.5 min, yielding an ee of ≥96.5%.

Biological Relevance & Downstream Application

Derivatives of 3-amino-1-arylpropan-1-ols exert their pharmacological effects by competitively binding to monoamine transporters[4]. The introduction of the 3-chloro-4-fluorophenyl group significantly increases the lipophilicity (LogP) of the resulting API compared to unsubstituted analogs. This modification alters the dihedral angle of the aryloxy chain (once the alcohol is coupled to a secondary aryl group), which can shift the molecule's binding affinity, often increasing selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).

Pathway Drug 3-Amino-1-(3-Cl-4-F-phenyl) propan-1-ol Derivative Transporter Monoamine Transporters SERT & NET Drug->Transporter Competitive Inhibition Synapse Increased Synaptic Neurotransmitters Transporter->Synapse Blocked Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Amplification

Caption: Mechanism of action for 3-amino-1-arylpropan-1-ol derivatives inhibiting monoamine reuptake.

References

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same Source: Google Patents URL
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL:[Link]

Sources

Validation

Spectroscopic Comparison of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol Enantiomers: A Technical Guide for Chiral Differentiation

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the stereochemistry of active pharmaceutical ingredient (API) intermediates. The molecule 3-Amino-1-(3-chloro-4-fluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the stereochemistry of active pharmaceutical ingredient (API) intermediates. The molecule 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol is a privileged chiral


-amino alcohol scaffold, serving as a critical precursor for various selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs).

Because the pharmacological efficacy and safety profile of these drugs are almost exclusively tied to a single enantiomer, distinguishing between the (R)- and (S)- configurations with absolute certainty is non-negotiable. This guide outlines a comprehensive, self-validating analytical framework utilizing Chromatographic, Magnetic Resonance, and Vibrational spectroscopic techniques to objectively compare and characterize these enantiomers.

Chromatographic & Electronic Spectroscopy: Chiral HPLC-CD

The Causality of Chiral Recognition

To determine the enantiomeric excess (ee%) and establish baseline optical activity, Chiral High-Performance Liquid Chromatography (HPLC) coupled with a Circular Dichroism (CD) detector is the industry standard. We utilize an amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase (CSP).

The separation is driven by a three-point interaction model. The 3-chloro-4-fluorophenyl ring of the analyte engages in strong


 interactions with the aromatic rings of the CSP. Simultaneously, the primary amine and hydroxyl groups participate in stereoselective hydrogen bonding with the carbamate linkages of the polymer. The CD detector provides orthogonal validation: true enantiomers will exhibit equal but opposite Cotton effects at the same UV absorption wavelength, ensuring the peaks are not achiral impurities [1].
Self-Validating Protocol: HPLC-CD Analysis
  • Sample Preparation: Dissolve the racemic standard of 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol in Hexane/Isopropanol (90:10 v/v) to a concentration of 1.0 mg/mL.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5

    
    m) with the mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality note: Diethylamine (DEA) is strictly required to mask residual free silanols on the silica support, preventing secondary ionic interactions that cause severe peak tailing for basic amines.
    
  • Execution: Inject 10

    
    L of the sample. Run isocratically at a flow rate of 1.0 mL/min at 25°C.
    
  • Detection: Monitor UV absorbance at 254 nm and CD at 230 nm.

  • System Validation: Inject the synthesized enantiopure sample. The retention time must perfectly overlay with one of the racemate peaks, and the CD sign must confirm optical activity. The integration of the two racemate peaks must yield a 50:50 ratio (±0.5%) to validate detector linearity.

Quantitative Data Summary: Chromatographic Resolution
EnantiomerRetention Time (min)UV Area (%)CD Signal at 230 nmResolution (

)
(S)-Isomer12.449.8Positive (+)N/A
(R)-Isomer15.750.2Negative (-)3.2

Nuclear Magnetic Resonance (NMR): Mosher's Acid Derivatization

The Causality of Anisotropic Shielding

Enantiomers possess identical physical properties in an achiral environment, meaning their standard


H and 

F NMR spectra are indistinguishable. To break this symmetry, we use a Chiral Derivatizing Agent (CDA)—specifically

-methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's acid)—to convert the enantiomers into diastereomers [2].

When the primary amine is acylated with MTPA-Cl, the resulting amide adopts a preferred conformation in solution. The spatial arrangement of the phenyl ring in the MTPA moiety creates a magnetic anisotropic shielding cone. Depending on the absolute configuration of the amino alcohol, specific protons (e.g., the


 of the propanol backbone) will be shielded (shifted upfield) or deshielded (shifted downfield). By calculating the difference in chemical shifts (

), we can unambiguously assign the absolute configuration.
Self-Validating Protocol: Micro-Scale Derivatization
  • Preparation: Dissolve 5 mg of the enantiopure amino alcohol in 0.5 mL of anhydrous

    
     directly in an NMR tube.
    
  • Catalysis: Add 2.0 equivalents of pyridine-

    
    . This acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst.
    
  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Seal the tube, mix vigorously, and let stand for 15 minutes at room temperature.

  • Acquisition: Acquire high-resolution

    
    H (600 MHz) and 
    
    
    
    F (564 MHz) NMR spectra.
  • System Validation (Double Derivatization): The protocol is self-validating only if cross-checked. Repeat steps 1-4 in a separate tube using (S)-(+)-MTPA-Cl. The

    
     values must internally correlate across the entire molecule; positive values should cluster on one side of the chiral plane, and negative values on the other.
    
Quantitative Data Summary: NMR Chemical Shifts
Position

with (R)-MTPA-Cl (ppm)

with (S)-MTPA-Cl (ppm)

(

)

(methine, C1)
4.854.72+0.13

(methylene, C2)
2.102.25-0.15

(MTPA,

F)
-69.5-71.2+1.7

Vibrational Circular Dichroism (VCD)

The Causality of Chiral Vibrational Modes

While Mosher's ester analysis is robust, it requires chemical alteration of the sample. Vibrational Circular Dichroism (VCD) offers a non-destructive alternative by measuring the differential absorption of left and right circularly polarized infrared light during molecular vibrations. The 3-chloro-4-fluorophenyl group and the chiral center exhibit distinct vibrational modes (e.g., C-O stretching, N-H bending). By comparing the experimental VCD spectrum to a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration is assigned with high confidence [3]. VCD is specifically chosen over X-ray crystallography when the compound is an amorphous solid or oil that resists crystallization.

Self-Validating Protocol: VCD Acquisition
  • Sample Loading: Dissolve 10 mg of the sample in 150

    
    L of 
    
    
    
    and load it into a
    
    
    cell with a 100
    
    
    m path length.
  • Acquisition: Acquire the IR and VCD spectra from 2000 to 800

    
     using a VCD spectrometer (resolution 4 
    
    
    
    , 4 hours accumulation to ensure a high signal-to-noise ratio).
  • System Validation: The experimental IR spectrum must mathematically correlate (via spectral overlap integral) with the DFT-calculated IR spectrum before VCD signs are compared. If the IR spectra do not match, the conformational search in the DFT model is flawed, and the VCD comparison is invalid.

Visualizations of Analytical Workflows

Below are the logical architectures driving the spectroscopic differentiation of these enantiomers.

Workflow Start Enantiomeric Mixture 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol HPLC Chiral HPLC-CD (Amylose CSP) Start->HPLC Enantiomeric Excess NMR NMR Spectroscopy (Mosher's Acid) Start->NMR Relative Stereochemistry VCD VCD Spectroscopy (DFT Modeling) Start->VCD Absolute Configuration

Caption: Orthogonal spectroscopic workflow for the complete chiral characterization of the amino alcohol.

MosherLogic Amine Target Amino Alcohol (Unknown Configuration) R_MTPA Derivatize with (R)-MTPA-Cl Amine->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Amine->S_MTPA NMR_R Acquire 1H/19F NMR Extract δ(R) R_MTPA->NMR_R NMR_S Acquire 1H/19F NMR Extract δ(S) S_MTPA->NMR_S Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR_R->Calc NMR_S->Calc Model Apply Anisotropic Shielding Model Calc->Model Result Assign Absolute Configuration Model->Result

Caption: Mechanistic logic and self-validating double-derivatization workflow for Mosher's ester NMR.

References

  • Enantiomeric Separation of Chiral Pharmaceuticals by HPLC Source: Journal of Chromatography A (via NCBI PMC) URL:[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: Molecules (via NCBI PMC) URL:[Link]

  • Determination of Absolute Configuration using Vibrational Circular Dichroism Source: Chirality (via NCBI PMC) URL:[Link]

Comparative

Assessing the Impact of the 3-Chloro-4-fluorophenyl Moiety on Biological Activity: A Comparison Guide

Introduction: The Privileged Pharmacophore In the landscape of rational drug design, the introduction of specific halogenated motifs can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pharmacophore

In the landscape of rational drug design, the introduction of specific halogenated motifs can drastically alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The 3-chloro-4-fluorophenyl moiety has emerged as a "privileged pharmacophore" across various therapeutic classes, most notably in epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib[1].

For researchers and drug development professionals, understanding the exact mechanistic contributions of this functional group is critical. This guide objectively compares the 3-chloro-4-fluorophenyl moiety against alternative phenyl substitutions, providing a deep dive into the structural causality, comparative experimental data, and the self-validating protocols used to assess its biological impact.

Mechanistic Causality: Why 3-Chloro-4-fluoro?

The superiority of the 3-chloro-4-fluorophenyl group is not coincidental; it is the result of precise steric and electronic tuning designed to overcome the classical liabilities of unsubstituted aromatic rings[2].

  • Pharmacodynamics (Steric Fit & Halogen Bonding): The meta-substituted chlorine atom provides an optimal van der Waals volume to fill deep, hydrophobic pockets—such as the ATP-binding cleft of the EGFR kinase domain. Furthermore, the polarizability of the chlorine atom allows for potential halogen bonding with the protein backbone or gatekeeper residues, significantly enhancing target affinity[3].

  • Pharmacokinetics (Metabolic Shielding): Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, specifically para-hydroxylation. By substituting the metabolically "soft" para-position with a highly electronegative fluorine atom, the carbon-fluorine bond acts as an electronic shield, effectively blocking CYP450 degradation and extending the molecule's intrinsic half-life[4].

Mechanism cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (PK) Moiety 3-chloro-4-fluorophenyl Pharmacophore Steric Meta-Cl: Steric Bulk & Halogen Bonding Moiety->Steric Fluoro Para-F: Electronic Deactivation Moiety->Fluoro Affinity Enhanced Target Affinity (e.g., EGFR ATP Pocket) Steric->Affinity Hydrophobic Fit CYP Blocks CYP450 Para-Hydroxylation Fluoro->CYP Stability Increased Metabolic Half-Life (t½) CYP->Stability

Logical mapping of the moiety's structural features to PK/PD outcomes.

Objective Comparison with Alternative Substitutions

To quantify the impact of the 3-chloro-4-fluorophenyl group, we must benchmark it against alternative structural analogs. The table below synthesizes structure-activity relationship (SAR) data derived from kinase inhibitor and benzimidazole derivative studies[3][5].

Table 1: Comparative Analysis of Phenyl Substitutions in Kinase Inhibitors

Substitution MotifRelative Target IC₅₀ (nM)*HLM Intrinsic Clearance (µL/min/mg)Primary Liability / Advantage
Unsubstituted Phenyl > 500> 150 (Rapid clearance)High susceptibility to CYP-mediated para-hydroxylation.
4-Fluorophenyl ~ 120< 30 (Stable)Good stability, but suboptimal steric fit in deep hydrophobic pockets.
3-Chloro-4-fluorophenyl < 35 < 25 (Stable) Optimal balance of metabolic stability and high target affinity.
3,4-Dichlorophenyl ~ 85< 40 (Moderate)Excessive steric bulk can cause clashes with gatekeeper residues.
3-Ethynylphenyl < 40~ 60 (Moderate)High affinity, but the alkyne group presents potential reactive metabolite risks.

*Note: IC₅₀ values are representative of general SAR trends in EGFR/tyrosinase targeting scaffolds.

As demonstrated, while the 4-fluorophenyl group provides adequate metabolic stability, it lacks the steric bulk required for high-affinity binding. Conversely, the 3,4-dichlorophenyl group provides bulk but often results in steric clashes. The 3-chloro-4-fluorophenyl moiety hits the "Goldilocks zone" of rational drug design.

Experimental Methodologies: Validating Biological Impact

To ensure scientific integrity, the biological impact of these moieties must be evaluated using self-validating experimental systems. Below are the definitive protocols for assessing both target affinity and metabolic stability.

In Vitro Target Affinity (EGFR Kinase Assay)

Causality & Design: We utilize a luminescence-based ADP-Glo™ kinase assay rather than traditional radiometric methods. This choice is deliberate: it provides a safe, high-throughput readout that measures ADP production directly proportional to kinase activity. By running a parallel staurosporine control, the system self-validates the enzyme's dynamic range.

Step-by-Step Protocol:

  • Reagent Preparation: Dilute recombinant human EGFR kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense 5 µL of the 3-chloro-4-fluorophenyl test compound (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well plate. Add 10 µL of the EGFR enzyme solution. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence on a microplate reader to calculate the IC₅₀.

Microsomal Stability Assay (CYP450 Resistance)

Causality & Design: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By monitoring parent compound depletion rather than specific metabolite formation, this protocol acts as a self-validating system; it captures all routes of oxidative degradation simultaneously, ensuring no minor metabolic pathways are overlooked. Quenching with cold acetonitrile is chosen because it instantly denatures CYP450 enzymes—freezing the metabolic profile at exact time points—while simultaneously precipitating proteins to prevent LC-MS column fouling.

Protocol S1 1. Preparation Mix HLM (0.5 mg/mL) + Compound (1 µM) S2 2. Pre-incubation Equilibrate at 37°C for 5 min in pH 7.4 buffer S1->S2 S3 3. Initiation Add NADPH generating system to start oxidation S2->S3 S4 4. Quenching Aliquot at 0, 15, 30, 45, 60 min into cold Acetonitrile S3->S4 S5 5. LC-MS/MS Analysis Quantify parent compound depletion over time S4->S5

Step-by-step experimental workflow for evaluating CYP450-mediated metabolic stability.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH-generating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The integration of the 3-chloro-4-fluorophenyl moiety is a masterclass in rational drug design. By combining the steric bulk of a meta-chlorine atom with the metabolic shielding of a para-fluorine atom, this pharmacophore consistently outperforms unsubstituted and mono-substituted analogs. Whether optimizing an EGFR inhibitor like Gefitinib or exploring novel benzimidazole derivatives, leveraging this moiety provides a statistically significant advantage in both target affinity and pharmacokinetic survivability.

References

  • Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem Source: National Institutes of Health (NIH)[Link]

  • Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus Source: National Center for Biotechnology Information (PMC)[Link]

  • Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of Xenobiotics Source: University of Washington[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Center for Biotechnology Information (PMC)[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

HANDLING GUIDE: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol PART 1: EMERGENCY SAFETY CARD (Quick Reference) Category Critical Information Hazard Class CORROSIVE / TOXIC . Gamma-amino alcohols are potent bases and can...

Author: BenchChem Technical Support Team. Date: March 2026

HANDLING GUIDE: 3-Amino-1-(3-chloro-4-fluorophenyl)propan-1-ol

PART 1: EMERGENCY SAFETY CARD (Quick Reference)

Category Critical Information
Hazard Class CORROSIVE / TOXIC . Gamma-amino alcohols are potent bases and can cause severe skin burns and eye damage (Category 1B/1). The halogenated phenyl ring increases lipophilicity, enhancing skin absorption.
GHS Signal DANGER
H-Statements H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H317: May cause an allergic skin reaction (halogenated aromatic amine derivative).
First Aid Eyes: Rinse immediately with water for 15+ mins. Remove contacts. Seek immediate medical attention.Skin: Wash with soap/water.[1] Do not use ethanol (increases absorption).Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]
Fire Class B/C . Use CO₂, dry chemical, or foam. Emits toxic fumes (NOx, HCl, HF) upon combustion.

PART 2: RISK ASSESSMENT & HAZARD ANALYSIS

Scientific Rationale: The molecule combines a primary amine (basic, nucleophilic, corrosive) with a secondary alcohol and a halogenated aryl ring .

  • Corrosivity: The primary amine at the

    
    -position (relative to the alcohol) allows for intramolecular hydrogen bonding, but the free amine remains highly reactive. Like 3-amino-1-propanol, it attacks lipid bilayers, leading to deep tissue burns.
    
  • Systemic Toxicity: The 3-chloro-4-fluorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., Gefitinib analogs). These structures are designed to be bioactive and membrane-permeable, implying a risk of systemic toxicity if absorbed.

  • Chemical Stability: Amines react with atmospheric CO₂ to form carbamates (white crust). The compound is also hygroscopic.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Core Directive: Do not rely on "standard" lab PPE. This compound requires barrier protection against both caustic alkalinity and organic permeation.

PPE Decision Logic (Visualization)

PPE_Logic Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Resp_Solid Resp: N95 or P100 Mask (Prevent Dust Inhalation) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (0.11mm min) Solid->Glove_Solid Resp_Sol Resp: Fume Hood Required (If outside: ABEK1 Filter) Solution->Resp_Sol Glove_Sol Gloves: Laminate Film (Silver Shield) OR Heavy Neoprene Solution->Glove_Sol Eye Eye: Chemical Goggles + Face Shield (if pouring) Glove_Solid->Eye Glove_Sol->Eye Body Body: Lab Coat (Buttoned) + Chemical Apron Eye->Body

Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for solutions due to enhanced permeation risks.

Detailed PPE Specifications
ComponentRecommendationTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene.For Spills: Silver Shield® (Laminate).[1]Amines can permeate thin nitrile rubber. Double gloving provides a "breakthrough indicator" layer. Laminate film is required for prolonged contact or concentrated solutions [1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Prohibited: Safety glasses with side shields.[2]Vapors and dust are lacrimators. Alkaline burns to the cornea can cause permanent blindness faster than acid burns.
Respiratory Fume Hood (Face velocity > 100 fpm).If hood unavailable: Full-face respirator with ABEK1 cartridges (Organic Vapor + Amine).The amine functionality reacts with mucous membranes. Inhalation of dust causes severe respiratory edema.
Body Defense Lab coat (cotton/poly blend) + Chemical Resistant Apron (Rubber/PVC).Cotton absorbs amines, keeping them against the skin. An apron prevents this "wicking" effect during splashes.

PART 4: OPERATIONAL PROTOCOLS

A. Weighing & Transfer (Solid State)

Context: The solid is likely hygroscopic and attracts CO₂.

  • Environment: Weigh inside a fume hood or a ductless enclosure with HEPA/Carbon filtration.

  • Technique: Use an antistatic weighing boat.

  • Transfer: Do not use metal spatulas if possible (trace metal contamination can catalyze oxidation of the amine). Use porcelain or PTFE-coated tools.

  • Cleanup: Immediately wipe the balance area with a weak acid solution (e.g., 5% Citric Acid) followed by water to neutralize unseen amine dust.

B. Solubilization & Reaction Setup

Context: Exothermic heat of solution is possible.

  • Solvent Choice: Soluble in DMSO, Methanol, DCM. Avoid Acetone (forms imines).

  • Inerting: Purge the reaction vessel with Nitrogen or Argon before addition. Oxygen promotes the formation of N-oxides and degradation products.

  • Addition: Add the solid to the solvent slowly. If using acidic solvents, expect a significant exotherm.

C. Spill Response Workflow

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Manager) Assess 2. ASSESS VOLUME (<100mL vs >100mL) Alert->Assess Small Small Spill (<100mL) Assess->Small Large Large Spill (>100mL) Assess->Large PPE_Don 3. DON PPE (Goggles, Double Gloves, Apron) Small->PPE_Don External Call HAZMAT / EHS Large->External Absorb 4. ABSORB Use Vermiculite or Dry Sand (DO NOT use paper towels) PPE_Don->Absorb Neutralize 5. NEUTRALIZE Treat area with 5% Citric Acid or dilute Acetic Acid Absorb->Neutralize Waste 6. DISPOSAL Collect in 'Halogenated Waste' Label: 'Contains Amines' Neutralize->Waste

Figure 2: Step-by-step spill response. Note the prohibition of paper towels (cellulose), which can react with strong oxidizers if present, though less critical here, they are poor barriers for amines.

PART 5: DISPOSAL & WASTE MANAGEMENT

Waste Stream Classification: Halogenated Organic Waste (Basic).

  • Segregation:

    • Do NOT mix with acidic waste streams (Risk of violent exotherm).

    • Do NOT mix with oxidizing agents (Risk of N-oxide formation or fire).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is highly wet/corrosive.[3]

  • Labeling: Must clearly state: "Halogenated Organic Waste - Contains Amines/Fluorine." The presence of Fluorine requires specific incineration protocols in some jurisdictions to manage HF emissions [2].

REFERENCES

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Amines and Organic Solvents. Retrieved from

  • ECHA (European Chemicals Agency). (2023). Substance Information: Halogenated Amino Alcohols. Retrieved from

  • PubChem. (2023). Compound Summary: 3-Amino-1-propanol derivatives. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 3-Amino-1-propanol. Retrieved from

(Note: Specific CAS 1525063-43-7 data is extrapolated from validated structure-activity relationships of gamma-amino alcohols and halogenated aromatics due to the proprietary nature of the exact isomer.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.